NH-bis(PEG2-C2-Boc)
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLABPPWEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134966 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1964503-36-3 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of NH-bis(PEG2-C2-Boc) in Proteolysis-Targeting Chimera (PROTAC) Research: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.
NH-bis(PEG2-C2-Boc) is an alkyl/ether-based, bifunctional linker utilized in the synthesis of PROTACs.[1][2][3][4] Its structure, featuring two polyethylene glycol (PEG) units and Boc-protected amine functionalities, offers several advantages in PROTAC design. The PEG components enhance the hydrophilicity of the PROTAC, which can improve solubility and cell permeability.[5] The bifunctional nature of this linker allows for a modular and flexible approach to PROTAC assembly, enabling the connection of a "warhead" (POI ligand) and an "anchor" (E3 ligase ligand).[2][6]
This technical guide provides an in-depth overview of the application of NH-bis(PEG2-C2-Boc) and similar branched PEG linkers in research, with a focus on their role in PROTAC development. It details the underlying principles, experimental methodologies, and data interpretation for researchers, scientists, and drug development professionals.
Core Principles of PROTACs with Branched PEG Linkers
The central mechanism of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to degrade multiple target protein molecules.
The choice of linker is crucial for the successful formation of a stable and productive ternary complex. Branched linkers like NH-bis(PEG2-C2-Boc) can offer distinct advantages:
-
Modulation of Physicochemical Properties: The PEG components increase the linker's hydrophilicity, which can help to overcome the often high molecular weight and lipophilicity of PROTACs, thereby improving their solubility in aqueous environments.[5]
-
Conformational Flexibility: The alkyl/ether backbone provides rotational freedom, allowing the PROTAC to adopt an optimal conformation for the formation of the ternary complex.[5]
-
Synthetic Versatility: The Boc-protected amines provide orthogonal handles for a stepwise and controlled synthesis, allowing for the attachment of the warhead and anchor ligands.
The logical workflow for the development of a PROTAC utilizing a linker such as NH-bis(PEG2-C2-Boc) is depicted below.
Caption: A typical workflow for the development and evaluation of a PROTAC.
Quantitative Data on PROTAC Performance
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | [6] |
| PEG4 | 20 | 95 | [6] |
| PEG5 | 15 | >98 | [6] |
| PEG6 | 30 | 92 | [6] |
| Table 1. Representative degradation data for BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the impact of the linker on efficacy. |
Experimental Protocols
The synthesis of a PROTAC using a bifunctional linker like NH-bis(PEG2-C2-Boc) typically involves a modular, multi-step approach. This allows for the sequential coupling of the POI ligand and the E3 ligase ligand.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling an amine-containing ligand to a carboxylic acid-functionalized component, a common step in PROTAC synthesis. The Boc-protected amines on NH-bis(PEG2-C2-Boc) would first need to be deprotected and the resulting amine functionalized to a carboxylic acid or other reactive group for subsequent coupling steps.
Step 1: Boc Deprotection
-
Dissolve the Boc-protected linker in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor by LC-MS until the Boc group is completely removed.
-
Remove the solvent and TFA under reduced pressure.
Step 2: Amide Coupling
-
Dissolve the deprotected linker-amine (1.0 eq) and the carboxylic acid-containing ligand (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous solution of a weak acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol for Determining Protein Degradation by Western Blotting
This is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate the cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined experimental workflow for the evaluation of a novel PROTAC.
NH-bis(PEG2-C2-Boc) and similar branched PEG linkers are valuable tools in the development of PROTACs. Their chemical properties allow for the synthesis of degraders with potentially improved physicochemical and pharmacokinetic profiles. The modular nature of PROTAC synthesis, facilitated by such linkers, enables the systematic optimization of linker length and composition to achieve potent and selective protein degradation. While the field of targeted protein degradation is rapidly advancing, a thorough understanding of the interplay between the linker, the target protein, and the E3 ligase remains a key area of investigation. The experimental protocols and principles outlined in this guide provide a foundation for researchers to design and evaluate novel PROTACs for therapeutic and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NH-bis(PEG2-C2-Boc): Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of the bifunctional linker, NH-bis(PEG2-C2-Boc). With its distinct architecture, this molecule serves as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery. This document outlines its core attributes, provides representative experimental protocols for its use, and visualizes key concepts relevant to its application in targeted protein degradation.
Core Concepts: The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Polyethylene glycol (PEG) linkers, such as NH-bis(PEG2-C2-Boc), are frequently employed in PROTAC design due to their ability to enhance solubility, provide conformational flexibility for optimal ternary complex formation, and improve cell permeability.[][2]
Chemical Structure and Properties of NH-bis(PEG2-C2-Boc)
NH-bis(PEG2-C2-Boc) is a symmetrical molecule featuring a central secondary amine from which two identical polyethylene glycol (PEG) chains extend. Each chain is terminated with a tert-butyloxycarbonyl (Boc)-protected amine group. The Boc protecting groups provide a stable yet readily removable mask for the primary amines, enabling controlled and stepwise conjugation strategies in PROTAC synthesis.
The chemical structure can be represented by the following SMILES string: CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C.
Chemical Structure Diagram:
Caption: Chemical structure of NH-bis(PEG2-C2-Boc).
Physicochemical Properties
The following table summarizes the key physicochemical properties of NH-bis(PEG2-C2-Boc).
| Property | Value |
| CAS Number | 2182601-69-8 |
| Molecular Formula | C₂₂H₄₅N₃O₈ |
| Molecular Weight | 479.6 g/mol |
| Purity | >96% - 98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C for long-term stability |
Application in PROTAC Synthesis: A Conceptual Workflow
The symmetrical design of NH-bis(PEG2-C2-Boc) with two Boc-protected amines allows for a modular and flexible approach to PROTAC assembly. A general strategy involves the initial functionalization of the central secondary amine, followed by the deprotection of the terminal Boc groups and subsequent conjugation to the second ligand.
Caption: General workflow for PROTAC synthesis using NH-bis(PEG2-C2-Boc).
Experimental Protocols
The following sections provide representative methodologies for the key steps in synthesizing a PROTAC using a bis-Boc protected PEG linker like NH-bis(PEG2-C2-Boc) and for evaluating the biological activity of the resulting PROTAC. These protocols are based on established procedures for similar molecules and should be adapted and optimized for specific ligands and reaction scales.
Step 1: Coupling of the First Ligand to the Central Amine
This procedure describes the amide bond formation between a carboxylic acid-functionalized ligand (e.g., an E3 ligase ligand) and the central secondary amine of the linker.
-
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, saturated aqueous NaHCO₃, water, and brine
-
Anhydrous Na₂SO₄
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-C2-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.
-
Step 2: Boc Deprotection of the Terminal Amines
This protocol outlines the removal of the Boc protecting groups to expose the terminal primary amines for the second coupling reaction.
-
Materials:
-
E3-Linker-bis(Boc) intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Toluene (for co-evaporation)
-
-
Protocol:
-
Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting E3-Linker-(NH₂)₂ intermediate is typically used in the next step without further purification.
-
Step 3: Coupling of the Second Ligand
This final step involves the formation of amide bonds between the two deprotected primary amines and a carboxylic acid-functionalized POI ligand.
-
Materials:
-
E3-Linker-(NH₂)₂ intermediate
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized POI ligand (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.
-
Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the E3-Linker-(NH₂)₂ intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Characterization: NMR Spectroscopy
NMR spectroscopy is a crucial technique for confirming the structure and purity of the synthesized intermediates and the final PROTAC. For a molecule like NH-bis(PEG2-C2-Boc), characteristic signals are expected in the ¹H NMR spectrum.
-
¹H NMR Spectral Regions (Predicted):
-
~1.45 ppm (singlet, 18H): Protons of the two tert-butyl groups of the Boc protectors.
-
~3.65 ppm (multiplet): Methylene protons (-OCH₂CH₂O-) of the PEG chains.
-
~3.50 ppm (triplet): Methylene protons adjacent to the nitrogen atoms.
-
-
NMR Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Biological Evaluation: Western Blot for Protein Degradation
After successful synthesis, the efficacy of the PROTAC is assessed by its ability to induce the degradation of the target protein. Western blotting is a standard method for this evaluation.
Caption: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.
-
Protocol:
-
Cell Treatment: Seed cells and treat with varying concentrations of the synthesized PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation and calculate parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
PROTAC Mechanism of Action: A Signaling Pathway
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The mechanism of action is a catalytic process involving the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
The Strategic Application of NH-bis(PEG2-C2-Boc) in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate its complete removal by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of NH-bis(PEG2-C2-Boc), a branched polyethylene glycol (PEG)-based linker, and its role in the design and mechanism of action of PROTACs.
Core Concepts of PROTACs and the Role of the Linker
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The linker plays a crucial role in this process by:
-
Bridging the POI and E3 Ligase: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex.[1]
-
Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[1] PEG linkers are known to enhance hydrophilicity and improve the pharmacokinetic profile of PROTACs.[2]
-
Modulating Ternary Complex Conformation: The linker's structure can influence the relative orientation of the POI and E3 ligase within the ternary complex, which can impact the efficiency of ubiquitination.
NH-bis(PEG2-C2-Boc): A Branched Linker for Advanced PROTAC Design
NH-bis(PEG2-C2-Boc) (CAS No. 2182601-69-8) is a unique, branched or "three-arm" PROTAC linker.[3][4] Its structure consists of a central secondary amine from which two polyethylene glycol (PEG) arms extend. Each arm is composed of two ethylene glycol units, a two-carbon (C2) spacer, and is terminated with a tert-butyloxycarbonyl (Boc)-protected amine.[3][4]
The key features of NH-bis(PEG2-C2-Boc) include:
-
Branched Architecture: The central secondary amine serves as a branch point, allowing for the potential to create multi-specific PROTACs. This could involve attaching two different POI ligands to target a protein dimer or two components of a protein complex, or attaching two E3 ligase ligands to potentially enhance recruitment of the ubiquitination machinery.
-
PEG Composition: The PEG units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[2]
-
Boc Protection: The Boc protecting groups on the terminal amines allow for a controlled, stepwise synthesis of the PROTAC. The Boc groups are stable under many reaction conditions but can be readily removed under acidic conditions to reveal the primary amines for conjugation to a POI ligand or an E3 ligase ligand.[3]
Mechanism of Action of PROTACs Utilizing NH-bis(PEG2-C2-Boc)
A PROTAC synthesized with NH-bis(PEG2-C2-Boc) would follow the general mechanism of action for PROTACs, but its branched nature could offer distinct advantages. For instance, a trivalent PROTAC could be constructed by attaching an E3 ligase ligand to the central amine and two POI ligands to the deprotected terminal amines. Such a molecule could potentially lead to enhanced avidity for the target protein, particularly if the target is a dimer or part of a larger complex. This could result in more stable ternary complex formation and more efficient degradation.
The signaling pathway for a PROTAC-mediated protein degradation is illustrated below.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Quantitative Data Analysis
While specific quantitative data for a PROTAC utilizing the NH-bis(PEG2-C2-Boc) linker is not yet available in peer-reviewed literature, the following table illustrates the typical data collected to characterize PROTACs. This data is essential for comparing the efficacy of different PROTAC constructs.
| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | VHL | NH-bis(PEG2-C2-Boc) | 15 | 95 | HeLa |
| Hypothetical PROTAC B | BTK | CRBN | Linear PEG4 | 50 | 85 | Ramos |
| Hypothetical PROTAC C | AR | VHL | Alkyl C8 | 100 | 80 | LNCaP |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of a hypothetical PROTAC using the NH-bis(PEG2-C2-Boc) linker.
Synthesis of a Trivalent PROTAC
This protocol describes a potential synthetic route for a trivalent PROTAC where an E3 ligase ligand is attached to the central amine and two POI ligands are attached to the terminal amines.
Caption: A general workflow for the synthesis of a trivalent PROTAC.
Step 1: Coupling of the E3 Ligase Ligand to the Central Amine
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a peptide coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, for example, DIPEA (2.0 eq), and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-C2-Boc) (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate by flash column chromatography.
Step 2: Boc Deprotection of Terminal Amines
-
Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM multiple times to remove residual TFA.
Step 3: Coupling of the POI Ligand
-
Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.
-
In a separate flask, activate the POI ligand (2.2 eq) if it has a carboxylic acid group, using HATU and DIPEA as described in Step 1.
-
Add the activated POI ligand to the solution of the deprotected intermediate.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup and purify the final trivalent PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Biological Characterization of the PROTAC
Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate a suitable cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
NH-bis(PEG2-C2-Boc) is a versatile and promising linker for the development of advanced PROTACs. Its branched, three-arm structure opens up possibilities for creating multi-specific degraders with potentially enhanced avidity and efficacy. The inclusion of PEG chains is expected to confer favorable physicochemical properties, such as improved solubility. While further research is needed to fully explore the potential of this linker in specific PROTAC constructs, the methodologies outlined in this guide provide a solid framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this important building block. The continued exploration of novel linker architectures like NH-bis(PEG2-C2-Boc) will be instrumental in advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.
References
The Crucial Connector: An In-depth Technical Guide to the Role of PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics with Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to eliminate disease-causing proteins altogether by co-opting the cell's natural protein disposal machinery.[1] The most prominent TPD modality, Proteolysis Targeting Chimeras (PROTACs), exemplifies this innovative approach.[2]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][3]
The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][7][8] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[7][9] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in targeted protein degradation.
The Core of the Matter: Properties and Advantages of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of hydrophilicity and flexibility.[7][10] This characteristic is instrumental in addressing a key challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.[7]
The primary advantages of incorporating PEG linkers in PROTAC design include:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units significantly improves the aqueous solubility of the often hydrophobic PROTAC molecule.[1][4][11] This is crucial for bioavailability and formulation.[12]
-
Increased Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[8] However, there is an optimal range, as excessively long PEG chains can negatively impact permeability.[8]
-
Optimized Ternary Complex Formation: The flexibility of the PEG linker allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[1][7] The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair to achieve the optimal geometry for efficient protein degradation.[5][7]
-
Tunability and Synthetic Accessibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for systematic optimization.[1][11] Furthermore, a wide range of bifunctional PEG linkers are commercially available, facilitating the rapid and facile assembly of PROTAC libraries.[11][13]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.[1][10]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[5][14][15] The length of the PEG linker is a critical parameter that must be empirically optimized to achieve maximal potency and efficacy.[7]
The following tables summarize quantitative data from various studies illustrating the structure-activity relationship (SAR) of PEG linker length in different PROTACs.
Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL Recruitment) [5][16]
| PROTAC Identifier | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | PEG3 | 55 | 85 |
| PROTAC-PEG4 | PEG4 | 20 | 95 |
| PROTAC-PEG5 | PEG5 | 15 | >98 |
| PROTAC-PEG6 | PEG6 | 30 | 92 |
Table 2: Impact of PEG Linker Length on BTK Degradation (Cereblon Recruitment) [17]
| PROTAC Identifier | Linker Composition | DC50 (nM) | Dmax (%) |
| RC-1-PEG3 | PEG3 | 12.5 | ~90 |
| RC-1-PEG4 | PEG4 | 5.6 | >95 |
| RC-1-PEG5 | PEG5 | 2.1 | >98 |
| RC-1-PEG6 | PEG6 | 8.9 | ~95 |
Table 3: Impact of Linker Length on ERα Degradation [1]
| PROTAC Identifier | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-12 | 12 | ~100 | ~75 |
| PROTAC-16 | 16 | ~25 | >90 |
| PROTAC-20 | 20 | ~80 | ~80 |
As the data illustrates, a "sweet spot" for linker length often emerges, underscoring the importance of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination.[18] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[8][18]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To understand the function of PEG linkers in PROTACs, it is essential to visualize the underlying biological pathway and the experimental workflow used to evaluate these molecules.
Detailed Methodologies for Key Experiments
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation[6][18]
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)[7][19]
Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC.
Materials:
-
Purified target protein (e.g., His-tagged)
-
Purified E3 ligase (e.g., GST-tagged)
-
PROTAC compound
-
Assay buffer
-
FRET donor-labeled antibody (e.g., anti-His-Europium)
-
FRET acceptor-labeled antibody (e.g., anti-GST-APC)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the target protein and E3 ligase in the assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
-
Protein Addition: Add the protein mixture to the wells.
-
Antibody Addition: Add the FRET-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: In-Cell Target Protein Ubiquitination Assay[9]
Objective: To confirm that PROTAC-induced protein degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cultured cells
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody against the target protein
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates with IP buffer to reduce the SDS concentration. Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the rational design of effective PROTACs.[7] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy.
The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies.[8] As our understanding of the complex interplay between the degrader, the target protein, and the E3 ligase continues to grow, we can expect the rational design of even more potent and selective bifunctional degraders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance their own discovery and development efforts in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to NH-bis(PEG2-C2-Boc): A Bifunctional Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional PROTAC (Proteolysis Targeting Chimera) linker, NH-bis(PEG2-C2-Boc). This document details its chemical properties, its critical role in the synthesis of PROTACs, and the underlying mechanism of action for the targeted protein degradation it facilitates. Experimental protocols and visualizations are included to support researchers in the practical application of this versatile molecule.
Core Concepts: The Role of Linkers in PROTAC Technology
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, as well as the overall pharmacokinetic properties of the molecule.
PEG (Polyethylene glycol)-based linkers, such as NH-bis(PEG2-C2-Boc), are frequently employed in PROTAC design to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.[1][2]
Physicochemical Properties of NH-bis(PEG2-C2-Boc)
NH-bis(PEG2-C2-Boc) is a bifunctional, PEG-based linker featuring two Boc-protected amine groups. The Boc (tert-butyloxycarbonyl) protecting groups can be readily removed under acidic conditions to reveal primary amines, which can then be conjugated to a ligand for a target protein or an E3 ligase.
It is important for researchers to be aware of discrepancies in the reported molecular weight and formula for this and structurally similar linkers. These variations likely arise from differences in the core structure, particularly the presence and arrangement of nitrogen atoms and the exact length of the carbon spacers. Careful verification of the specific product in use is highly recommended.
Below is a summary of the reported data for two closely related structures:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |
| NH-bis(PEG2-C2-Boc) | C22H43NO8 | 449.58 | Data not available |
| NH-bis(PEG2-Boc) | C22H45N3O8 | 479.6 / 479.62 | Water, DMSO, DMF, DCM[3][4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC synthesized using the NH-bis(PEG2-C2-Boc) linker is to induce the degradation of a target protein. This process is catalytic and leverages the cell's own ubiquitin-proteasome system.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility of the PEG linker is crucial for allowing the two ligands to bind to their respective proteins without steric hindrance.
-
Ubiquitination : The formation of the ternary complex brings the E3 ligase in close proximity to the target protein. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling : The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the target protein, allowing it to engage in further rounds of protein degradation.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
References
Unlocking New Therapeutic Modalities: An In-depth Technical Guide to Branched Linkers for Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The advent of bifunctional molecules has marked a paradigm shift in drug discovery, moving beyond simple occupancy-based pharmacology to harnessing the cell's own machinery to achieve therapeutic effects. At the heart of these innovative molecules lies the linker, a critical component that dictates the overall efficacy and properties of the final construct. While linear linkers have been extensively studied, branched linkers are emerging as a powerful strategy to create more potent and versatile bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of branched linkers, their design and synthesis, and their impact on the biological activity of bifunctional molecules.
The Core Concept: Why Branched Linkers?
Bifunctional molecules are designed to simultaneously engage two distinct biological targets.[1] In the case of PROTACs, these are a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] For ADCs, a cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[4] The linker's role is to optimally position these two entities to facilitate the desired biological outcome, such as ubiquitination and subsequent degradation of the POI by the proteasome in the case of PROTACs.[3]
Branched linkers offer several advantages over their linear counterparts:
-
Multivalency and Increased Avidity: Branched linkers allow for the attachment of multiple ligands for the target protein, which can lead to increased avidity and cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase).[5]
-
Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules at a single conjugation site on the antibody, leading to a higher DAR and potentially enhanced cytotoxicity.[4][6]
-
Modulation of Physicochemical Properties: The architecture of the linker significantly influences the molecule's solubility, cell permeability, and pharmacokinetic properties.[7][8] Branched linkers provide a scaffold that can be modified to fine-tune these properties.
-
Conformational Constraint: By introducing branching, the conformational flexibility of the linker can be controlled, which can help to pre-organize the molecule in a bioactive conformation for optimal ternary complex formation.[5]
Quantitative Data on Branched Linkers
The choice of linker architecture has a profound impact on the biological activity of bifunctional molecules. The following tables summarize key quantitative data from various studies, highlighting the influence of branched linkers on different parameters.
| Linker Type | Bifunctional Molecule | Target | IC50 / DC50 | Dmax (%) | Reference |
| Linear | PROTAC | BRD4 | 18 nM (DC50) | >95 | [9] |
| Branched (Trivalent) | PROTAC (SIM1) | BRD4 (BD2) | 1.5 nM (DC50) | >98 | [5] |
| Linear | ADC | HER2 | 0.68 nM (IC50) | - | [10] |
| Branched ("Short") | ADC | HER2 | 0.68 nM (IC50) | - | [10] |
| Branched ("Long") | ADC | HER2 | 0.06 nM (IC50) | - | [10] |
Table 1: Impact of Linker Branching on Potency. This table compares the degradation efficiency (DC50) of a linear versus a trivalent branched PROTAC targeting BRD4 and the cytotoxic potency (IC50) of ADCs with linear and branched linkers targeting HER2. The trivalent PROTAC shows significantly improved potency. For the ADC, the length of the branched linker critically affects cytotoxicity.
| Linker Type | Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Linear PEG | 20 | 6.1 | [8] |
| Branched PEG (Four-Arm) | 20 | 6.4 | [8] |
| Linear PEG | 40 | 9.58 ± 0.35 | [8] |
| Branched PEG (Four-Arm) | 40 | 8.95 ± 0.15 | [8] |
Table 2: Physicochemical Properties of PEGylated Molecules. This table illustrates the effect of linear versus branched oligo(ethylene glycol) (OEG) linkers on the hydrodynamic radius of molecules.
Experimental Protocols
The synthesis and evaluation of bifunctional molecules with branched linkers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of a Branched Triazide Linker Core
This protocol describes the synthesis of a versatile pentaerythritol-based triazide core that can be further functionalized.[11]
Materials:
-
Pentaerythritol-based triazide alcohol (1)
-
Mesyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting triazide alcohol (1) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add mesyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired mesylated triazide compound (2).[11]
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general method for coupling a warhead and an E3 ligase ligand to a linker.[12]
Materials:
-
Component A-COOH (Warhead or E3 ligase ligand with a carboxylic acid handle)
-
Component B-NH2 (Linker with a primary amine)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[12]
Characterization of Bifunctional Molecules
A thorough characterization is crucial to ensure the identity, purity, and functionality of the synthesized bifunctional molecules.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the linker and the final bifunctional molecule.[11][13]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[11][12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[13]
-
Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): To determine the binding affinities of the bifunctional molecule to its target protein and E3 ligase, and to measure the cooperativity of ternary complex formation.[14]
-
Western Blotting: To quantify the degradation of the target protein in cellular assays.
-
Flow Cytometry: For antibody-dye conjugates, to determine the median fluorescence intensity of stained cells.[11]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the biological context and the experimental process is paramount for the rational design of bifunctional molecules. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Cellular uptake and mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for the development of bifunctional molecules.
Future Perspectives
The field of bifunctional molecules is rapidly evolving, and the design of novel linkers is at the forefront of this innovation. Future research will likely focus on:
-
Novel Branched Scaffolds: Exploration of new chemical entities to serve as the core for branched linkers, offering unique geometries and properties.
-
Cleavable Branched Linkers: For applications like ADCs, the development of branched linkers with strategically placed cleavable moieties to ensure efficient payload release at the target site.
-
Computational Linker Design: The use of molecular modeling and dynamics simulations to rationally design branched linkers with optimal conformational properties for ternary complex formation.[7][15]
-
Multi-functional Linkers: The incorporation of additional functionalities into the linker, such as imaging agents or moieties that enhance cell permeability.
References
- 1. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. google.com [google.com]
In-depth Technical Guide on Heterobifunctional PEG Linkers in PROTAC Drug Development
For Researchers, Scientists, and Drug Development Professionals
Identification and Properties of Boc-NH-PEG2-C2-NH2
Boc-NH-PEG2-C2-NH2 (also known as PROTAC Linker 13) is a PEG-based heterobifunctional linker integral to PROTAC synthesis.[3][4] It serves to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein.[3][5]
The structure of this linker features a Boc-protected amine on one end and a free amine on the other, separated by a PEG and an ethyl spacer. This design offers several advantages:
-
Controlled Synthesis: The Boc (tert-butyloxycarbonyl) protecting group allows for sequential and controlled conjugation of the two different ligands.[6] It can be removed under mild acidic conditions to reveal a reactive amine.[6]
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the final PROTAC molecule in aqueous media, which is a crucial factor for bioavailability and cell permeability.[6][7]
-
Flexibility: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 153086-78-3 | [8][9] |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [8] |
| Molecular Weight | 248.32 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥97% | [8] |
| IUPAC Name | tert-butyl 2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate | [9] |
| SMILES | NCCOCCOCCNC(OC(C)(C)C)=O | [4][8] |
| Topological Polar Surface Area (TPSA) | 82.81 Ų | [8] |
| logP | 0.503 | [8] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3][10] |
Role in PROTAC-Mediated Protein Degradation
PROTACs represent a revolutionary therapeutic modality that co-opts the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[11][12] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the degradation of the entire protein.[11]
The linker is a critical component of the PROTAC molecule. By bringing the target protein and an E3 ligase into close proximity, the linker facilitates the formation of a ternary complex.[13][14] This proximity allows the E3 ligase to attach ubiquitin tags to the target protein, marking it for destruction by the 26S proteasome.[11][13] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[11]
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using Boc-NH-PEG2-C2-NH2
This section outlines a general, two-step experimental protocol for synthesizing a PROTAC using Boc-NH-PEG2-C2-NH2. This procedure involves two sequential amide coupling reactions.
Materials:
-
Ligand for Target Protein (with a carboxylic acid functional group)
-
Ligand for E3 Ligase (e.g., based on Thalidomide, with a carboxylic acid functional group)
-
Boc-NH-PEG2-C2-NH2 (CAS 153086-78-3)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA in DCM)
-
Standard purification supplies (e.g., silica gel for chromatography, HPLC)
Experimental Workflow
Caption: Modular PROTAC synthesis using a heterobifunctional linker.
Detailed Procedure
Step 1: Coupling of the First Ligand
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 equivalent) and Boc-NH-PEG2-C2-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add an amide coupling reagent such as HATU (1.2 equivalents).
-
Slowly add a non-nucleophilic base like DIPEA (2.5 equivalents) to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting Boc-protected intermediate, for example by flash column chromatography.
Step 2: Boc Group Deprotection
-
Dissolve the purified intermediate from Step 1 in anhydrous DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Second Ligand
-
Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Repeat the amide coupling procedure as described in Step 1, using HATU and DIPEA.
-
Monitor the reaction for completion.
-
After the reaction is complete, perform an aqueous workup and purify the final PROTAC molecule using reverse-phase HPLC to obtain a high-purity product.
-
Characterize the final compound using LC-MS and NMR to confirm its identity and purity.
This generalized protocol provides a framework for the synthesis of PROTACs. The specific reaction conditions, purification methods, and choice of coupling reagents may need to be optimized for different ligands.[15][16][17]
References
- 1. NH-bis(PEG2-C2-Boc) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 7. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. chemscene.com [chemscene.com]
- 9. Boc-NH-PEG2-C2-NH2 | 153086-78-3 [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioconjugation with Branched PEG Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bioconjugation utilizing branched polyethylene glycol (PEG) molecules. It delves into the core principles, chemical strategies, and significant advantages of employing branched PEG architectures in the development of advanced therapeutics, particularly in the realm of drug delivery.
Introduction to PEGylation and the Emergence of Branched Architectures
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic efficacy of proteins, peptides, and small molecule drugs.[] This modification can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity and antigenicity.[][2]
While linear PEG has traditionally been the standard, there is growing evidence for the superior performance of branched PEG linkers in creating more effective drug delivery systems.[3] Branched PEG molecules consist of multiple PEG chains extending from a central core, a unique architecture that imparts several advantages over their linear counterparts.[][3] These "Y-shaped" or multi-arm structures offer a greater hydrodynamic volume and superior shielding effects, which can lead to prolonged in vivo circulation and reduced immunogenicity.[2][4]
Core Advantages of Branched PEG in Bioconjugation
The distinct structure of branched PEG molecules offers several key benefits in the design of bioconjugates:
-
Enhanced Hydrodynamic Volume and Prolonged Circulation: The branched structure leads to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[3] This increased size reduces renal clearance, significantly extending the drug's circulation half-life in the bloodstream.[3][5] A longer circulation time allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[3]
-
Increased Drug Loading Capacity: The multiple arms of a branched PEG linker provide more attachment points for drug molecules.[3] This is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can be achieved, potentially leading to a more potent therapeutic effect.[3][6]
-
Improved Stability and Reduced Immunogenicity: The umbrella-like structure of branched PEG provides better protection for the conjugated molecule from proteolytic enzymes and recognition by the immune system compared to linear PEGs.[2][7] This superior shielding can lead to enhanced stability and reduced immunogenicity.[4]
-
Enhanced Solubility: The hydrophilic nature of branched PEG linkers is highly effective at increasing the solubility of hydrophobic molecules and mitigating aggregation, which can be a challenge with certain drug payloads.[6][]
-
Multivalent Conjugation: The multiple arms of branched PEG linkers can be functionalized to attach different molecules, enabling the creation of multifunctional bioconjugates.[6]
Quantitative Data: Branched vs. Linear PEG Linkers
The selection of an appropriate PEG linker is often guided by quantitative performance data. The following tables summarize key findings from comparative studies of linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 |
| Linear | 10 | Human Serum Albumin (HSA) | 5.1 |
| Branched | 10 | Human Serum Albumin (HSA) | 5.9 |
| Linear | 20 | Human Serum Albumin (HSA) | 6.5 |
| Branched | 20 | Human Serum Albumin (HSA) | 7.8 |
Data compiled from multiple sources indicating the general trend of increased hydrodynamic radius with branched PEGs compared to linear PEGs of similar molecular weight.[4][9]
Table 2: Pharmacokinetic Parameters of PEGylated Molecules
| Molecule | PEG Type | PEG Molecular Weight (kDa) | Circulation Half-life (t½) | Reference |
| Interferon α-2a | Linear | 12 | ~20-30 hours | [10] |
| Interferon α-2a | Branched | 40 | ~70-90 hours | [10] |
| General Trend | Linear | 6 | 18 minutes | [5] |
| General Trend | Linear | 50 | 16.5 hours | [5] |
This table illustrates the significant impact of PEG architecture and molecular weight on the circulation half-life of therapeutic molecules.
Chemistry of Bioconjugation with Branched PEG
The covalent attachment of branched PEG molecules to biomolecules relies on a variety of chemical strategies. The choice of conjugation chemistry depends on the available functional groups on the target molecule (e.g., protein, peptide, or small molecule drug) and the desired properties of the final bioconjugate.
A common approach involves the use of N-hydroxysuccinimide (NHS) esters of branched PEGs, which react with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[11] Other reactive groups used in PEGylation chemistry include maleimides for reaction with thiols (from cysteine residues), and aldehydes for reaction with hydrazides or aminooxy groups.[12]
"Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for PEGylation.[13] This involves a branched PEG linker containing an azide group, which specifically reacts with an alkyne-modified biomolecule.[13]
General Workflow for NHS Ester-based Protein Conjugation
Caption: General workflow for protein conjugation using a branched PEG-NHS ester.
Experimental Protocols
General Protocol for Protein Conjugation with Branched PEG-NHS Ester
Objective: To covalently attach a branched PEG-NHS ester to a protein via primary amine groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Branched PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Characterization equipment (e.g., SDS-PAGE, mass spectrometer)
Methodology:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS. Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).
-
PEG Reagent Preparation: Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO to a known concentration.
-
Conjugation Reaction: Add the dissolved branched PEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for the specific protein and desired degree of PEGylation. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography method such as SEC or IEX.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. This can be done using SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, and functional assays.
In Vitro Cytotoxicity Assay for an Antibody-Drug Conjugate (ADC) with a Branched PEG Linker
Objective: To evaluate the in vitro potency of an ADC containing a branched PEG linker.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Control cell line (e.g., HER2-negative)
-
Complete cell culture medium
-
ADC with a branched PEG linker
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. Remove the old medium from the cells and add the ADC or control antibody solutions.
-
Incubation: Incubate the plates for a period of 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9]
-
Experimental Workflow for Comparing ADC Efficacy
Caption: Workflow for assessing the in vitro efficacy of an ADC.[9]
Applications in Drug Development
Branched PEG bioconjugation is a powerful tool in the development of next-generation therapeutics.[6] Some key applications include:
-
Antibody-Drug Conjugates (ADCs): Branched PEGs can increase the drug-to-antibody ratio (DAR) and improve the solubility and stability of ADCs, leading to more potent and effective cancer therapies.[6][14]
-
Protein and Peptide Therapeutics: PEGylating proteins and peptides with branched PEGs can significantly extend their half-life, reducing the frequency of administration and improving patient compliance.[2]
-
Small Molecule Drugs: For small molecule drugs with poor solubility or rapid clearance, conjugation with branched PEG can enhance their pharmacokinetic profile and therapeutic potential.[2]
-
Nanoparticle Drug Delivery: Surface modification of nanoparticles with a dense layer of branched PEG can improve their circulation time, bioavailability, and ability to diffuse through biological barriers.[15][16]
Conclusion
Bioconjugation with branched PEG molecules offers significant advantages over traditional linear PEGylation, particularly in enhancing the pharmacokinetic properties and therapeutic efficacy of biopharmaceuticals.[4] Their unique architecture allows for the creation of more potent and stable bioconjugates with improved drug loading and reduced immunogenicity.[6] As our understanding of the structure-function relationship of PEGylated molecules continues to grow, the strategic application of branched PEG linkers will undoubtedly play a crucial role in the future of drug development.
References
- 2. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 12. Protocols | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Density Branched PEGylation for Nanoparticle Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using a Diamine-bis(PEG2) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, provide conformational flexibility, and improve pharmacokinetic profiles.[3][6] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the NH-bis(PEG2-C2-Boc) linker , a branched linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two PEGylated arms terminating in reactive functionalities. While specific performance data for PROTACs synthesized with this exact linker is not extensively available in the public domain, this guide offers a generalized synthetic workflow and evaluation protocols based on established methodologies for structurally similar linkers.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][7] This induced proximity leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7]
Experimental Protocols
The synthesis of a PROTAC using a bifunctional linker like NH-bis(PEG2-C2-Boc) typically involves a multi-step, modular approach. The strategy will depend on whether a symmetrical PROTAC (with two identical ligands) or an asymmetrical PROTAC (with two different ligands, i.e., a POI ligand and an E3 ligase ligand) is being synthesized. The following protocols are generalized and may require optimization based on the specific properties of the ligands.
Protocol 1: Synthesis of an Asymmetrical PROTAC
This protocol outlines a stepwise, solution-phase synthesis, which is the common strategy for creating a heterobifunctional PROTAC.
Step 1: Mono-coupling of the First Ligand (e.g., E3 Ligase Ligand)
-
Activation of Linker: Dissolve NH-bis(PEG2-C2-Boc) (1.0 eq.) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate one of the carboxylic acid groups.
-
Coupling Reaction: Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction progress carefully by Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the formation of the mono-substituted intermediate.
-
Work-up and Purification: Upon completion, perform an aqueous work-up by diluting the reaction mixture with ethyl acetate and washing with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-substituted intermediate (Intermediate 1).
Step 2: Coupling of the Second Ligand (e.g., POI Ligand)
-
Activation of Intermediate 1: Dissolve the purified Intermediate 1 (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir for 15 minutes to activate the second carboxylic acid group.
-
Coupling Reaction: Add the amine-functionalized POI ligand (1.1 eq.) and stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1. Purify the crude product (the Boc-protected PROTAC) by flash column chromatography on silica gel.
Step 3: Boc Deprotection (Optional)
If the central amine needs to be deprotected (e.g., to modify the physicochemical properties), proceed with this step.
-
Deprotection Reaction: Dissolve the purified Boc-protected PROTAC from Step 2 in a 20-50% solution of Trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x).
-
Final Purification: Purify the final PROTAC by preparative reverse-phase HPLC to yield the desired product. Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax and DC50 values.[8]
Experimental Workflow
A systematic workflow is essential for the synthesis and evaluation of a novel PROTAC. The process begins with the chemical synthesis and purification of the molecule, followed by a series of in vitro cellular assays to confirm its mechanism of action and determine its potency and efficacy.
Data Presentation
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8] The choice of linker is critical and can dramatically affect these parameters. While specific data for PROTACs using the NH-bis(PEG2-C2-Boc) linker is not available, the following tables provide illustrative data for BRD4-targeting PROTACs with varying PEG linker lengths to demonstrate the importance of linker optimization.[9]
Table 1: Illustrative Performance of BRD4-Targeting PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | JQ1-PEG3-VHL | 25 | > 95 | HeLa |
| PROTAC-B | JQ1-PEG4-VHL | 15 | > 95 | HeLa |
| PROTAC-C | JQ1-PEG5-VHL | 8 | > 98 | HeLa |
| PROTAC-D | JQ1-PEG6-VHL | 18 | > 95 | HeLa |
Note: This data is hypothetical and compiled from general trends observed in PROTAC literature to illustrate the concept of linker optimization. The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically.[9]
Table 2: Comparison of Physicochemical and Biological Properties
| Property | Influence of PEG Linker | Rationale |
| Aqueous Solubility | Generally Increased | The hydrophilic ether oxygens in the PEG chain improve solubility, which is often a challenge for large, hydrophobic PROTAC molecules.[5] |
| Cell Permeability | Can be Modulated | While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexibility of PEG linkers may facilitate conformations that aid permeability.[5] |
| Ternary Complex Formation | Highly Dependent on Length | The linker length and flexibility are crucial for achieving an optimal conformation for the stable and productive assembly of the POI-PROTAC-E3 ligase complex.[9] |
| Metabolic Stability | May be Reduced | PEG chains can be susceptible to metabolism, which is a consideration for in vivo applications.[5] |
Conclusion
The NH-bis(PEG2-C2-Boc) linker is a versatile building block for the synthesis of both symmetrical and asymmetrical PROTACs. Its branched, dual-PEGylated structure provides a flexible scaffold to modulate the distance and orientation between the POI and E3 ligase ligands, while the Boc-protected central amine offers an additional point for chemical modification. The provided protocols offer a foundational guide for the synthesis and evaluation of PROTACs using this type of linker. Researchers should note that empirical optimization of the linker, reaction conditions, and evaluation assays is critical for the successful development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: TFA-Mediated Boc Deprotection of NH-bis(PEG2-C2-Boc)
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the trifluoroacetic acid (TFA)-mediated deprotection of the bis-Boc-protected amine linker, NH-bis(PEG2-C2-Boc), a common component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1][2]
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules like PROTACs.[3][4] Its popularity stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[3][5][6] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[3][7]
This protocol outlines the deprotection of NH-bis(PEG2-C2-Boc), an alkyl/ether-based PROTAC linker, to yield the corresponding primary amine, ready for subsequent conjugation.[1][2]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds via a four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][8]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA to form a trifluoroacetate salt.[3]
Quantitative Data Summary
The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of TFA, reaction temperature, and time. The following table summarizes typical reaction conditions for the TFA-mediated Boc deprotection of PEGylated amines.
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a limiting factor.[3] |
| TFA Concentration | 20% - 50% (v/v in DCM) | 25-50% is common for most substrates.[3][5] Neat TFA can be used for more resistant substrates. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control any potential exotherm and then allowed to warm to room temperature.[3] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored. For many substrates, the reaction is complete in under an hour.[3] |
Experimental Protocol
This protocol describes a general procedure for the deprotection of NH-bis(PEG2-C2-Boc) using TFA in dichloromethane (DCM).
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[3][9]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for removal of residual TFA)[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the NH-bis(PEG2-C2-Boc) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[3]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3][5] A 1:1 mixture of TFA:DCM is often effective.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][4] The deprotected product will be more polar.[5]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[3][10]
-
Work-up (to obtain the free amine):
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.[3]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3][5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[3]
-
-
Work-up (to obtain the TFA salt):
-
If the TFA salt is the desired product, avoid the aqueous work-up. After solvent removal, the resulting residue containing the TFA salt of the deprotected amine can often be used directly in the next step.[4] For some applications, precipitation of the TFA salt from the reaction mixture by adding cold diethyl ether can be an effective isolation method.[5]
-
Visualizations
.dot
Caption: Mechanism of TFA-Mediated Boc Deprotection.
.dot
Caption: Experimental Workflow for Boc Deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-C2-Boc) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Stepwise Conjugation of NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the stepwise conjugation of the bifunctional linker, NH-bis(PEG2-C2-Boc). This linker is valuable in constructing complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of molecular components is essential. The protocols herein cover selective deprotection of the tert-butyloxycarbonyl (Boc) protecting groups and subsequent conjugation to amine-reactive payloads.
Introduction
NH-bis(PEG2-C2-Boc) is a versatile linker featuring a central primary amine and two terminal Boc-protected amines connected by flexible polyethylene glycol (PEG) spacers. This structure allows for a controlled, stepwise conjugation strategy. The central amine can first be coupled to a molecule of interest. Subsequently, the Boc groups can be removed, either simultaneously or sequentially, to reveal primary amines for further conjugation. The PEG chains enhance the solubility and bioavailability of the final conjugate, making it a valuable tool in drug development.[1][2]
The stepwise approach is particularly advantageous when synthesizing heterobifunctional constructs, allowing for the controlled attachment of two different molecules. This guide will detail protocols for both complete and selective (mono-) deprotection of the Boc groups, followed by conjugation to N-hydroxysuccinimide (NHS) ester-activated molecules, a common strategy for labeling with payloads such as fluorophores or cytotoxic drugs.[3][4]
Data Presentation
The successful synthesis and purification of conjugates derived from NH-bis(PEG2-C2-Boc) rely on a combination of analytical techniques to ensure structural integrity, purity, and identity.[3]
Table 1: Summary of Analytical Techniques for Characterization
| Analytical Technique | Information Provided | Key Indicators of Successful Conjugation/Deprotection | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, reaction monitoring. | Appearance of a new peak with a different retention time; disappearance of starting material peaks.[3] | High resolution, quantitative capability, excellent for assessing purity.[3] | Does not provide structural information alone. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight. | A mass peak corresponding to the expected molecular weight of the product. For deprotection, a mass loss of 100.12 Da per Boc group. For conjugation, a mass increase corresponding to the added molecule.[5] | High sensitivity and accuracy, definitive mass confirmation. | Ionization efficiency can vary. |
| Nuclear Magnetic Resonance (¹H NMR) | Detailed structural confirmation. | Disappearance of the Boc proton signal (singlet at ~1.44 ppm) upon deprotection. Appearance of new signals corresponding to the conjugated molecule.[6] | Provides detailed atomic-level structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
Table 2: Representative Quantitative Data for a Typical Two-Step Conjugation Workflow
| Process Step | Parameter | Typical Value | Method of Analysis |
| Step 1: Mono-Deprotection | Conversion to mono-Boc amine | >85% | LC-MS, ¹H NMR |
| Step 2: First Conjugation | Yield of mono-conjugated product | 60-80% | RP-HPLC |
| Step 3: Second Deprotection | Conversion to fully deprotected amine | >95% | LC-MS |
| Step 4: Second Conjugation | Yield of final di-conjugated product | 50-70% | RP-HPLC |
| Final Product | Purity | ≥95% | RP-HPLC[6][7] |
Note: The values presented are illustrative and may vary depending on the specific substrates, reaction conditions, and purification methods employed.
Experimental Protocols
Protocol 1: Complete Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol describes the removal of both Boc protecting groups simultaneously to expose the two terminal primary amines.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[8]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-C2-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by LC-MS or TLC until the starting material is consumed.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine linker, which can be used in subsequent conjugation steps.[8]
Protocol 2: Selective Mono-Deprotection of NH-bis(PEG2-C2-Boc)
This protocol outlines a method for the selective removal of a single Boc group, which is essential for a stepwise conjugation strategy. This can be achieved by carefully controlling reaction conditions, such as temperature and time, particularly in a continuous flow setup.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Methanol or Acetonitrile/Acetone mixture
-
Continuous flow reactor system with temperature control
-
Back pressure regulator
Procedure:
-
Prepare a solution of NH-bis(PEG2-C2-Boc) in the chosen solvent (e.g., methanol).
-
Set up the continuous flow reactor with a stainless steel coil. The temperature and residence time are critical parameters to control for selective deprotection.
-
Initially, screen conditions to find the optimal temperature for mono-deprotection. For example, start at a lower temperature (e.g., 180-200°C) with a short residence time (e.g., 15-30 minutes).
-
Pump the solution through the heated reactor.
-
Collect the reaction effluent and analyze by LC-MS to determine the ratio of starting material, mono-deprotected, and di-deprotected product.
-
Adjust the temperature and residence time to maximize the yield of the mono-Boc product. For some bis-Boc diamines, selective deprotection can be achieved with high conversion and yield.
-
Once the optimal conditions are established, perform the reaction on the desired scale.
-
The collected effluent containing the mono-Boc protected amine can then be used in the first conjugation reaction after solvent removal.
Protocol 3: Conjugation of Deprotected Amine to an NHS Ester
This protocol describes the coupling of the exposed primary amine(s) to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected NH-bis(PEG2-C2-amine) linker (from Protocol 1 or 2)
-
NHS ester-activated molecule (e.g., fluorescent dye, drug payload)
-
Anhydrous Dimethylformamide (DMF) or DMSO[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the deprotected linker (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.[4]
-
In a separate vial, dissolve the NHS ester-activated molecule (1.1 equivalents for mono-conjugation, 2.2 equivalents for di-conjugation) in anhydrous DMF.
-
Add the NHS ester solution to the linker solution while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal pH for this reaction is typically between 7.2 and 8.5.[3]
-
Monitor the reaction progress by LC-MS.
-
(Optional) Quench any unreacted NHS ester by adding the quenching buffer and incubating for 15-30 minutes at room temperature.
-
Purify the resulting conjugate using reverse-phase HPLC to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for stepwise synthesis of a hetero-bifunctional conjugate.
References
Application Notes and Protocols for NH-bis(PEG2-C2-Boc) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker's properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and safety profile.
NH-bis(PEG2-C2-Boc) is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications, including ADC development. This linker features a central secondary amine, with two PEGylated arms terminating in Boc-protected primary amines. This unique architecture offers several advantages:
-
Branched Structure for Higher Drug Loading: The two terminal amines allow for the potential attachment of two drug molecules per linker, enabling the synthesis of ADCs with a higher drug-to-antibody ratio (DAR).[1]
-
PEG Spacers for Improved Physicochemical Properties: The hydrophilic PEG chains enhance the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[2] PEGylation can also increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2]
-
Controlled and Sequential Conjugation: The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for a controlled, stepwise conjugation process. The central secondary amine can first be acylated to introduce a payload or an antibody-reactive group, followed by deprotection of the terminal amines for further functionalization.
These application notes provide detailed protocols for the use of NH-bis(PEG2-C2-Boc) in the development of ADCs, from initial linker modification and conjugation to characterization and in vitro evaluation of the final ADC.
Experimental Workflow Overview
The overall workflow for developing an ADC using NH-bis(PEG2-C2-Boc) involves several key stages: modification of the linker, conjugation to the payload, conjugation to the antibody, and subsequent purification and characterization of the ADC.
Data Presentation: Physicochemical and In Vitro Properties of PEGylated ADCs
The use of branched PEG linkers can significantly impact the properties of an ADC. The following tables provide representative data on how PEGylation and linker architecture can influence key parameters. Note: This data is illustrative and may not be directly derived from ADCs using NH-bis(PEG2-C2-Boc), but is representative of ADCs with similar branched PEG structures.
| Linker Architecture | Payload | Target Cell Line | IC50 (nM) | Reference |
| Short Branched Amino-Triazide Linker | MMAE | SK-BR-3 (HER2-positive) | 1.13 ± 0.14 | [3] |
| Long Branched Amino-Triazide Linker | MMAE | SK-BR-3 (HER2-positive) | 0.46 ± 0.05 | [3] |
| Linker Configuration | Payload | Clearance (mL/h/kg) | Cmax (µg/mL) | Reference |
| Linear PEG24 | DM1 | 0.38 | 75 | [3] |
| Pendant (Branched) PEG12 | DM1 | 0.29 | 92 | [3] |
Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol describes the removal of the Boc protecting groups from the terminal amines of NH-bis(PEG2-C2-Boc), a necessary first step for subsequent conjugation to a payload.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-C2-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected linker.
Protocol 2: Payload Conjugation to the Deprotected Linker
This protocol outlines the conjugation of a payload with a carboxylic acid group to the deprotected primary amines of the linker.
Materials:
-
Deprotected NH-bis(PEG2-C2-amine) (from Protocol 1)
-
Payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) per amine on the linker to the payload solution to pre-activate the carboxylic acid.
-
Stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the deprotected linker in anhydrous DMF and add DIPEA (3-4 equivalents) to act as a base.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
Protocol 3: Antibody-Linker-Payload Conjugation
This protocol describes the conjugation of the linker-payload construct to the antibody via activation of the central secondary amine of the linker. This example assumes the central amine is first modified with a bifunctional reagent (e.g., SMCC) to introduce a maleimide group for conjugation to reduced antibody cysteines.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-Payload construct
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Reduction:
-
Treat the mAb with a 10-fold molar excess of TCEP at 37°C for 30 minutes to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker Activation:
-
React the Linker-Payload construct with a 1.5-fold molar excess of SMCC in a suitable buffer (e.g., PBS with 5% DMSO) for 1 hour at room temperature.
-
Purify the maleimide-activated Linker-Payload construct using a desalting column.
-
-
Conjugation to Antibody:
-
Immediately add the activated Linker-Payload construct to the reduced antibody at a desired molar excess (typically 5-10 fold).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. .
-
-
Purification of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[4][5]
Materials:
-
Purified ADC
-
HIC column (e.g., Tosoh Bio Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.) will be separated based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula:
-
Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[6][7]
Materials:
-
Target and non-target cell lines
-
96-well plates
-
Cell culture medium
-
ADC and control antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of an anti-HER2 ADC, a common target for ADCs.
The mechanism of action for an ADC involves several steps:
-
Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen (e.g., HER2) on the surface of a cancer cell.[8]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into endosomes.[9]
-
Payload Release: The endosome fuses with a lysosome. The acidic environment and enzymes within the lysosome degrade the antibody and/or cleave the linker, releasing the cytotoxic payload into the cytoplasm.[9]
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis of the cancer cell.[9]
-
Signaling Blockade: In the case of anti-HER2 ADCs, the antibody itself can also exert an anti-tumor effect by blocking downstream signaling pathways like the PI3K-AKT and RAS-MAPK pathways, which are crucial for cell proliferation and survival.[8]
Conclusion
NH-bis(PEG2-C2-Boc) is a promising linker for the development of next-generation ADCs. Its branched structure allows for the potential of higher drug loading, while the PEG spacers can improve the overall physicochemical properties of the conjugate, leading to enhanced stability and a better pharmacokinetic profile. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this versatile linker into their ADC development programs. Careful optimization of conjugation strategies and thorough characterization are essential to fully realize the therapeutic potential of ADCs constructed with this novel linker.
References
- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Deprotected NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable amide bonds is a cornerstone of modern drug development and bioconjugation chemistry. Polyethylene glycol (PEG) linkers are frequently incorporated to enhance the solubility, bioavailability, and pharmacokinetic properties of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The reagent NH-bis(PEG2-C2-Boc) is a versatile, branched PEG linker that, upon deprotection, presents a primary amine for conjugation to carboxylic acids, enabling the synthesis of complex molecular architectures.
This document provides detailed protocols for the successful deprotection of the Boc (tert-butyloxycarbonyl) protecting group from NH-bis(PEG2-C2-Boc) and the subsequent amide bond formation with a carboxylic acid. Two common and robust coupling methods are presented: a carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and a uronium salt-based coupling using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
Data Presentation
The following tables summarize representative quantitative data for the key steps of Boc deprotection and amide bond formation. These values are based on typical outcomes for similar PEGylated linkers and can serve as a benchmark for reaction optimization.
Table 1: Representative Data for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Efficiency | >95% | Typically monitored by LC-MS to confirm the disappearance of the starting material. |
| Typical Reaction Time | 1-2 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Purity of Deprotected Amine | High | The crude product is often used directly in the next step after removal of excess acid and solvent. |
Table 2: Representative Data for Amide Bond Formation
| Parameter | EDC/NHS Coupling | HATU Coupling | Notes |
| Coupling Efficiency | High | Very High | HATU is often more efficient for sterically hindered substrates or challenging couplings.[1] |
| Typical Yield | 60-90% | 70-95% | Yields are highly dependent on the specific substrates and purification method.[2] |
| Reaction Time | 4-24 hours | 1-4 hours | HATU-mediated couplings are generally faster.[1] |
| Purity of Final Product | >95% | >95% | Achievable with standard purification techniques like HPLC.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is essential for the subsequent amide coupling reaction.
Materials and Reagents:
-
NH-bis(PEG2-C2-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve NH-bis(PEG2-C2-Boc) in anhydrous DCM in a round-bottom flask.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add TFA to a final concentration of 20-50% (v/v) dropwise.[2]
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.[2][4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[2]
-
Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate.
-
Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The crude product is often of sufficient purity to be used directly in the next step.
-
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol details the coupling of the deprotected NH-bis(PEG2-C2-amine) with a carboxylic acid-containing molecule using EDC and NHS.
Materials and Reagents:
-
Deprotected NH-bis(PEG2-C2-amine)
-
Carboxylic acid-containing molecule (Substrate-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
-
5% aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (Substrate-COOH) (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.[1]
-
Activation: Add EDC-HCl (1.2 eq) to the solution. If the substrate is sensitive to acidic conditions, 1-2 equivalents of DIPEA can be added. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming an NHS-ester intermediate.[1]
-
Amine Addition: Add a solution of the deprotected NH-bis(PEG2-C2-amine) (1.0 - 1.1 eq) to the reaction mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions may require 4-24 hours to reach completion.[1]
-
Work-up:
-
Purification: Purify the crude product using preparative HPLC or flash column chromatography to obtain the final amide conjugate.
Protocol 3: HATU-Mediated Amide Coupling
This protocol is an alternative method using HATU, which is often faster and more efficient for challenging substrates.[1]
Materials and Reagents:
-
Deprotected NH-bis(PEG2-C2-amine)
-
Carboxylic acid-containing molecule (Substrate-COOH)
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water or saturated aqueous sodium bicarbonate
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (Substrate-COOH) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for a few minutes.[1]
-
Amine Addition: Add a solution of the deprotected NH-bis(PEG2-C2-amine) (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[1]
-
Work-up:
-
Purification: Purify the crude product using preparative HPLC or flash column chromatography to obtain the final conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Visualizations
Caption: Overall experimental workflow for Boc deprotection and subsequent amide bond formation.
Caption: Reaction scheme for the two-step synthesis of the final amide conjugate.
References
Application Notes and Protocols for Coupling Molecules to NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-C2-Boc) is a versatile, branched poly(ethylene glycol) (PEG) linker valuable in bioconjugation and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two primary amines, each protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, revealing the primary amines for subsequent conjugation.[3][4] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
These application notes provide a detailed experimental setup for the deprotection of NH-bis(PEG2-C2-Boc) and the subsequent coupling of a molecule of interest containing a carboxylic acid to the newly exposed amines.
Data Presentation
Successful conjugation relies on optimized reaction conditions. The following table summarizes key quantitative data for the deprotection of Boc-protected amines and subsequent amide bond formation.
| Parameter | Value | Notes |
| Boc Deprotection | ||
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to remove the Boc group.[4] |
| TFA Concentration | 20-50% (v/v) in DCM | The concentration can be adjusted based on the substrate's sensitivity.[3][4] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[3] |
| Temperature | Room Temperature | |
| Amide Coupling (EDC/NHS Chemistry) | ||
| Activating Agents | EDC and NHS (or Sulfo-NHS) | EDC activates the carboxylic acid, and NHS forms a more stable intermediate.[7] |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 2-5 : 1.2-2 | An excess of activating agents is typically used.[7][8] |
| Activation Time | 15-30 minutes | |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction between the NHS ester and the primary amine.[7][9] |
| Reaction Time | 2 hours - overnight | Can be performed at room temperature or 4°C.[7] |
| Quenching Agent | Tris-HCl or hydroxylamine | Used to stop the reaction by consuming unreacted NHS esters.[7] |
Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol describes the removal of the Boc protecting groups to expose the two primary amines.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-C2-Boc) in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[3]
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, add an equal volume of TFA to the DCM solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
Neutralize the residue by adding saturated NaHCO₃ solution until the pH is basic.
-
Extract the deprotected diamine product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the deprotected linker.
Protocol 2: Coupling of a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol details the activation of a carboxylic acid on a molecule of interest and its subsequent conjugation to the deprotected di-amine linker from Protocol 1.
Materials:
-
Deprotected di-amine linker (from Protocol 1)
-
Molecule of interest with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7]
-
Coupling Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)[7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Purification column (e.g., reverse-phase HPLC or size-exclusion chromatography)[7]
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. b. Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS to the solution.[7] c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]
-
Conjugation Reaction: a. Dissolve the deprotected di-amine linker in the coupling buffer. b. Add the activated NHS ester solution of the molecule of interest to the linker solution. A molar excess of the activated molecule may be required to ensure both amines on the linker are conjugated. c. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.[7] d. Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.[7]
-
Quenching and Purification: a. Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[7] b. Incubate for 15 minutes at room temperature.[7] c. Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.[7]
Mandatory Visualization
Caption: Experimental workflow for coupling a molecule to NH-bis(PEG2-C2-Boc).
Caption: Chemical transformation pathway for the conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-C2-Boc) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Applications of NH-bis(PEG2-C2-Boc) in Peptide Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-C2-Boc) is a trifunctional, branched polyethylene glycol (PEG) linker that is instrumental in the field of peptide modification and bioconjugation. Its unique structure, featuring a central secondary amine and two terminal tert-butyloxycarbonyl (Boc)-protected primary amines, offers a versatile platform for the synthesis of complex biomolecules. The PEG spacers enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates, while reducing their immunogenicity.[1][2][3][4]
The primary application of NH-bis(PEG2-C2-Boc) is in the construction of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7][8] The linker component of a PROTAC is critical, as its length, flexibility, and chemical properties significantly influence the efficacy of the resulting molecule.[9]
These application notes provide a comprehensive overview of the use of NH-bis(PEG2-C2-Boc) in peptide modification, with a focus on its application in PROTAC synthesis. Detailed protocols for conjugation and deprotection are provided, along with representative data and characterization methods.
Key Applications
-
PROTAC Synthesis: As a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[10][11]
-
Peptide Dimerization: To create dimeric peptides for enhanced receptor binding or avidity.
-
Branched Peptide Constructs: For the development of multivalent peptide scaffolds.
-
Solubility Enhancement: The hydrophilic PEG chains improve the aqueous solubility of hydrophobic peptides.[2]
Data Presentation
The following table summarizes representative quantitative data for the key steps in peptide modification using NH-bis(PEG2-C2-Boc). Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Typical Value | Notes |
| Peptide Conjugation | Coupling Efficiency | >95% | Monitored by Kaiser test or LC-MS. |
| Isolated Yield | 70-90% | Dependent on peptide sequence and purification method. | |
| Boc Deprotection | Deprotection Efficiency | >99% | Monitored by LC-MS. |
| Isolated Yield | >95% | After purification. | |
| PROTAC Final Assembly | Overall Yield (multi-step) | 20-40% | Representative for a multi-step synthesis. |
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism of action of a PROTAC, which is a primary application of peptides modified with the NH-bis(PEG2-C2-Boc) linker.
Caption: The catalytic cycle of a PROTAC molecule.
Experimental Protocols
Protocol 1: Conjugation of a Peptide to NH-bis(PEG2-C2-Boc)
This protocol describes the covalent attachment of a peptide with a free carboxylic acid group to the central secondary amine of the NH-bis(PEG2-C2-Boc) linker using carbodiimide chemistry.
Materials:
-
Peptide with a C-terminal or side-chain carboxylic acid
-
NH-bis(PEG2-C2-Boc)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of NH-bis(PEG2-C2-Boc) in the same solvent.
-
Prepare fresh stock solutions of the coupling reagents (DCC/EDC and NHS/HOBt) and DIPEA in the same solvent.
-
-
Activation of Peptide Carboxylic Acid:
-
In a reaction vessel, mix the peptide solution (1 equivalent) with NHS or HOBt (1.2 equivalents).
-
Add DCC or EDC (1.2 equivalents) to the mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Linker:
-
Add the NH-bis(PEG2-C2-Boc) solution (1.5 equivalents) to the activated peptide solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a pH of ~8.0.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS to observe the formation of the desired product and consumption of the starting materials.
-
-
Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Purify the crude product by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions containing the desired product and lyophilize to obtain the pure Boc-protected peptide-linker conjugate.
-
Caption: Workflow for the conjugation of a peptide to NH-bis(PEG2-C2-Boc).
Protocol 2: Boc-Deprotection of the Peptide-Linker Conjugate
This protocol describes the removal of the Boc protecting groups from the terminal amines of the linker to allow for subsequent conjugation, for example, to an E3 ligase ligand in PROTAC synthesis.
Materials:
-
Boc-protected peptide-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected peptide-linker conjugate in the cleavage cocktail.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Precipitation and Washing:
-
Add the reaction mixture dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide-linker conjugate.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[11]
-
-
Drying and Storage:
-
Dry the deprotected peptide-linker conjugate pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the lyophilized product at -20°C or -80°C.
-
Characterization of the Modified Peptide
The successful modification of the peptide with NH-bis(PEG2-C2-Boc) and subsequent deprotection should be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the identity of the modified peptide. An increase in the molecular weight corresponding to the addition of the linker after conjugation, and a subsequent decrease after Boc-deprotection, should be observed.[4][10]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for both purification and purity assessment. A change in the retention time of the peptide after modification is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation of the final conjugate, 1H and 13C NMR can be employed, although this is more common for the final small molecule-based PROTAC rather than intermediate peptide conjugates.
Conclusion
NH-bis(PEG2-C2-Boc) is a valuable tool for researchers in peptide chemistry and drug development. Its branched structure and PEG spacers provide a versatile platform for creating complex and effective biomolecules, most notably PROTACs. The protocols and information provided in these application notes offer a foundation for the successful application of this linker in peptide modification strategies. Careful optimization of reaction conditions and thorough characterization of the products are essential for achieving desired outcomes.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Orthogonal Synthesis Using NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the strategic selection of linkers and protecting groups is paramount. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
NH-bis(PEG2-C2-Boc) is a branched, polyethylene glycol (PEG)-based linker designed for advanced bioconjugation. It features a central secondary amine and two terminal primary amines, with the latter being protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This structure provides a versatile scaffold for synthesizing PROTACs. The PEG units enhance aqueous solubility, a common challenge with large, often lipophilic PROTAC molecules. The dual Boc-protected arms allow for an orthogonal synthesis strategy, where the central amine can be functionalized first, followed by the deprotection and subsequent reaction of the terminal amines. This controlled, stepwise approach is essential for creating well-defined and pure conjugates.
The principle of orthogonality is central to this strategy. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[1][2][3] This allows for selective deprotection without disturbing other sensitive functional groups, such as base-labile Fmoc groups, which might be present elsewhere on the molecule.[1][2]
These application notes provide a comprehensive guide to utilizing NH-bis(PEG2-C2-Boc) in an orthogonal synthesis strategy for PROTAC development. Included are detailed experimental protocols, representative quantitative data, and diagrams illustrating the key chemical and biological processes.
Data Presentation
The successful synthesis and application of PROTACs depend on quantifiable metrics of chemical efficiency and biological activity. The following tables summarize representative data for the synthesis and evaluation of PROTACs using PEG-based linkers.
Table 1: Representative Yields in Multi-Step PROTAC Synthesis
This table outlines typical yields for key steps in a synthetic route involving a bis-Boc protected PEG linker. Actual yields may vary based on specific substrates, reagents, and reaction conditions.
| Step | Reaction Type | Coupling Reagents | Deprotection Reagent | Typical Yield (%) | Purification Method |
| 1. E3 Ligand Conjugation | Amide Bond Formation | HATU / DIPEA | - | 70-85 | Flash Chromatography |
| 2. Boc Deprotection | Acidolysis | - | TFA / DCM | >95 (crude) | Used directly |
| 3. Target Ligand Conjugation | Amide Bond Formation | HATU / DIPEA | - | 50-70 | Preparative HPLC |
| Overall | Multi-step Synthesis | - | - | 25-45 | Preparative HPLC |
Data compiled from generalized protocols for PROTAC synthesis.[4][5]
Table 2: Impact of PEG Linker Length on PROTAC Biological Activity
This table presents comparative data for hypothetical Bruton's tyrosine kinase (BTK) PROTACs, illustrating how PEG linker length, a key variable in PROTAC design, can significantly impact degradation potency (DC50) and maximal degradation (Dmax). While not specific to NH-bis(PEG2-C2-Boc), it demonstrates a critical optimization parameter.
| PROTAC Identifier | Linker Composition | DC50 (nM) | Dmax (%) | Target E3 Ligase |
| BTK-PROTAC-1 | 2x PEG units | 150 | 75 | Cereblon (CRBN) |
| BTK-PROTAC-2 | 4x PEG units | 35 | 92 | Cereblon (CRBN) |
| BTK-PROTAC-3 | 6x PEG units | 80 | 85 | Cereblon (CRBN) |
| BTK-PROTAC-4 | 8x PEG units | 250 | 60 | Cereblon (CRBN) |
Data is representative and adapted from studies on BTK degraders to illustrate the linker length-efficacy relationship.[6]
Signaling Pathway and Mechanism
The biological activity of a PROTAC is governed by its ability to induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. This process can be visualized as a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow
The synthesis of a PROTAC using NH-bis(PEG2-C2-Boc) follows a structured, multi-step workflow that leverages the orthogonal nature of the Boc protecting group.
Caption: General workflow for PROTAC synthesis using NH-bis(PEG2-C2-Boc).
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using NH-bis(PEG2-C2-Boc). These are generalized procedures and may require optimization for specific target and E3 ligase ligands.
Protocol 1: Conjugation of E3 Ligase Ligand to the Linker Core
Objective: To form an amide bond between the central secondary amine of NH-bis(PEG2-C2-Boc) and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-C2-Boc) (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-Linker-bis(Boc) intermediate.
Protocol 2: Orthogonal Deprotection of Boc Groups
Objective: To remove the two terminal Boc protecting groups to expose the primary amines for the next conjugation step.
Materials:
-
E3 Ligand-Linker-bis(Boc) intermediate (from Protocol 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Toluene (for azeotropic removal of TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the E3 Ligand-Linker-bis(Boc) intermediate (1.0 equivalent) in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[1][2]
-
Upon completion, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting deprotected intermediate (as a TFA salt) is typically used in the next step without further purification.
Protocol 3: Conjugation of Target Protein Ligand
Objective: To form amide bonds between the newly exposed terminal amines of the linker and a carboxylic acid-functionalized ligand for the protein of interest (POI).
Materials:
-
Deprotected E3 Ligand-Linker-(NH₂)₂ intermediate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand (2.2 equivalents)
-
HATU (2.5 equivalents)
-
DIPEA (5.0 equivalents, to neutralize TFA salts and drive the reaction)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (2.2 equivalents) and HATU (2.5 equivalents) in anhydrous DMF.
-
Add DIPEA (5.0 equivalents) and stir for 15 minutes at room temperature for activation.
-
Dissolve the crude deprotected E3 Ligand-Linker-(NH₂)₂ intermediate in a minimal amount of anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, filter the mixture and directly purify the crude final PROTAC by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC molecule as a powder.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity (>95%).
References
Application Notes and Protocols: Synthesis of Branched Peptide Structures Using NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptide structures offers significant advantages in various biomedical applications, including drug delivery, vaccine development, and diagnostics. Branched peptides can exhibit enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles compared to their linear counterparts. The use of polyethylene glycol (PEG) linkers in constructing these architectures further enhances their therapeutic potential by improving solubility, reducing immunogenicity, and prolonging circulation half-life.[1][2][3][]
This document provides detailed application notes and protocols for the use of NH-bis(PEG2-C2-Boc) , a bifunctional linker, in the solid-phase synthesis of branched peptide structures. This linker possesses a central primary amine for attachment to a solid support or a peptide chain, and two terminal Boc-protected amine groups, each connected via a flexible PEG spacer. This configuration allows for the symmetric or asymmetric elongation of two distinct peptide chains, creating well-defined branched constructs.
Core Principles and Advantages
The use of NH-bis(PEG2-C2-Boc) in solid-phase peptide synthesis (SPPS) is based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.[5] The Boc group provides temporary protection for the terminal amino groups of the linker and the α-amino groups of the amino acids being coupled. This protection is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise addition of amino acids to the growing peptide chains.[5][6]
Advantages of Using NH-bis(PEG2-C2-Boc):
-
Controlled Branching: The bifunctional nature of the linker allows for the precise synthesis of peptides with two branches originating from a single point.
-
Enhanced Hydrophilicity: The PEGylated spacers improve the solubility of the final branched peptide, which is particularly beneficial for hydrophobic sequences.[]
-
Improved Pharmacokinetics: The PEG component can increase the hydrodynamic volume of the peptide, leading to reduced renal clearance and a longer in vivo half-life.[2][3]
-
Versatility: The linker can be incorporated at various positions within a peptide sequence (N-terminus, C-terminus, or side chain of an amino acid like lysine) to create diverse branched architectures.
-
Compatibility: It is fully compatible with standard Boc-based solid-phase peptide synthesis protocols.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of a branched peptide using NH-bis(PEG2-C2-Boc) on a solid support. The following protocols are based on standard Boc-SPPS techniques.
Materials and Reagents
-
NH-bis(PEG2-C2-Boc)
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield resin, MBHA resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc-based synthesis comparison)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether (cold)
-
Kaiser test kit (for monitoring coupling reactions)
Protocol 1: Attachment of NH-bis(PEG2-C2-Boc) to an Amine-Functionalized Resin
This protocol describes the initial step of immobilizing the linker onto a solid support.
-
Resin Swelling: Swell the amine-functionalized resin (e.g., MBHA resin) in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Linker Activation: In a separate vessel, dissolve NH-bis(PEG2-C2-Boc) (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DCM from the swollen resin and add the activated linker solution. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection of the Linker's Terminal Amines
This step exposes the two primary amines on the PEG arms for subsequent peptide chain elongation.
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30 minutes.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the TFA/DCM solution. Continue agitation for an additional 25-30 minutes.[5][6]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salts by washing the resin with a 10% solution of DIEA in DCM (2x for 5 minutes each).
-
Final Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to prepare for the first amino acid coupling.
Protocol 3: Stepwise Elongation of the Branched Peptide Chains
This cycle is repeated for the addition of each amino acid to both branches.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-protected amino acid (3 eq. per free amine on the resin), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow for pre-activation for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection: Swell the resin in DCM and repeat the deprotection and neutralization steps as described in Protocol 2.
-
Repeat: Continue this cycle of coupling, washing, deprotection, and neutralization for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection of the Branched Peptide
This final step releases the synthesized branched peptide from the solid support and removes the side-chain protecting groups.
Caution: Anhydrous HF is highly corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Drying: Thoroughly dry the peptide-resin under vacuum.
-
Preparation for Cleavage: Place the dried resin in a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., a mixture of anisole and thioanisole) to protect sensitive amino acid side chains from side reactions.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.[5]
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration and dry it under vacuum.
-
Purification: Purify the crude branched peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following tables summarize expected quantitative data from the synthesis of a model branched peptide. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency Monitoring by Kaiser Test
| Coupling Step | Result of Kaiser Test | Interpretation |
| Linker to Resin | Yellow Beads | Complete Coupling |
| 1st Amino Acid | Yellow Beads | Complete Coupling |
| 2nd Amino Acid | Yellow Beads | Complete Coupling |
| ... | ... | ... |
| Final Amino Acid | Yellow Beads | Complete Coupling |
Table 2: Characterization of a Model Branched Peptide
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Molecular Weight | ESI-MS | Corresponds to the calculated mass of the branched peptide |
| Yield (crude) | Gravimetric | Sequence-dependent (typically 50-70%) |
| Yield (purified) | Gravimetric/UV-Vis | Sequence-dependent (typically 20-40%) |
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of branched peptides using NH-bis(PEG2-C2-Boc).
Signaling Pathway Analogy: Signal Amplification
The structure of a branched peptide created with NH-bis(PEG2-C2-Boc) can be conceptually linked to signal amplification in biological pathways, where a single stimulus leads to a multiplied response.
Caption: Conceptual diagram of branched peptide formation.
References
Application Notes and Protocols for Surface Functionalization using NH-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-C2-Boc) is a bifunctional linker molecule featuring a central secondary amine with two identical polyethylene glycol (PEG) arms, each terminated with a Boc-protected amine. This unique symmetrical structure provides a versatile platform for surface functionalization, enabling the controlled immobilization of biomolecules and the creation of well-defined surface architectures. The dual PEG spacers enhance the hydrophilicity of surfaces, which can minimize non-specific protein adsorption and improve biocompatibility. The terminal Boc-protected amines allow for a two-step conjugation strategy: initial surface attachment via the central amine, followed by deprotection of the terminal amines for subsequent covalent linkage of targeting ligands, therapeutic agents, or other molecules of interest.
This document provides detailed protocols for the application of NH-bis(PEG2-C2-Boc) in surface functionalization, methodologies for characterization, and representative data to guide researchers in utilizing this versatile linker for a range of applications, including biosensor development, targeted drug delivery platforms, and advanced biomaterials.
Physicochemical Properties and Commercial Availability
A variety of NH-bis-PEG2 compounds and their derivatives are commercially available from several suppliers, providing a range of functionalities to suit diverse bioconjugation strategies.
Table 1: Physicochemical Properties of NH-bis(PEG2-C2-Boc) and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Examples |
| NH-bis(PEG2-C2-Boc) | 2182601-69-8 | C22H45N3O8 | 479.61 | >98% | BroadPharm, ChemScene |
| NH-bis(PEG3-C2-NH-Boc) | 2055024-51-4 | C26H53N3O10 | 567.71 | >98% | MedchemExpress |
| Boc-NH-PEG2-C2-NH2 | 153086-78-3 | C11H24N2O4 | 248.32 | >98% | TargetMol, Biopharma PEG |
Table 2: Solubility and Storage Recommendations
| Compound | Solubility | Recommended Storage |
| NH-bis(PEG2-Boc) | Soluble in Water, DMSO, DMF, DCM | -20°C |
| NH-bis(PEG2-acid) HCl salt | Aqueous soluble | -20°C |
Experimental Protocols
Protocol 1: Surface Activation and Immobilization of NH-bis(PEG2-C2-Boc)
This protocol describes the covalent attachment of NH-bis(PEG2-C2-Boc) to a carboxyl-functionalized surface.
Materials:
-
Carboxyl-functionalized substrate (e.g., glass slide, nanoparticle)
-
NH-bis(PEG2-C2-Boc)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NH-bis(PEG2-C2-Boc) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of Carboxyl Groups on the Surface:
-
Immerse the carboxyl-functionalized substrate in Activation Buffer.
-
Add EDC and NHS solutions to the buffer to achieve a final concentration of approximately 2-5 mM each.
-
Incubate for 15-30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups by forming NHS esters.
-
-
Coupling of NH-bis(PEG2-C2-Boc):
-
Remove the substrate from the activation solution and wash it three times with Coupling Buffer.
-
Prepare a solution of NH-bis(PEG2-C2-Boc) in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
Immerse the activated substrate in the NH-bis(PEG2-C2-Boc) solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate thoroughly with PBST (3 times) and then with deionized water (3 times) to remove any non-covalently bound linker.
-
Dry the surface under a stream of nitrogen.
-
Protocol 2: Boc Deprotection of Surface-Immobilized Linker
This protocol outlines the removal of the Boc protecting groups to expose the terminal primary amines.
Materials:
-
Substrate with immobilized NH-bis(PEG2-C2-Boc)
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)
-
Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIPEA) in DCM or saturated sodium bicarbonate solution
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Deionized water
Procedure:
-
Deprotection Reaction:
-
Immerse the dried, functionalized substrate in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[1]
-
-
Washing and Neutralization:
-
Remove the substrate from the Deprotection Solution.
-
Wash the surface thoroughly with anhydrous DCM to remove TFA and the cleaved tert-butyl byproducts.
-
Immerse the substrate in Neutralization Buffer for 5-10 minutes.
-
Wash the surface with DCM, followed by methanol, and finally with deionized water.
-
Dry the surface under a stream of nitrogen. The surface now presents free primary amine groups ready for subsequent conjugation.
-
Quantitative Data and Surface Characterization
The success of surface functionalization should be confirmed and quantified using appropriate analytical techniques.
Table 3: Representative Surface Characterization Data
| Parameter | Technique | Typical Values/Observations |
| Surface Wettability | Contact Angle Goniometry | Decrease in water contact angle after PEGylation, indicating increased hydrophilicity. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s and C1s peaks corresponding to the amide bond and PEG structure. Decrease in the C1s component of the Boc group after deprotection. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Increase in surface roughness and layer thickness consistent with linker immobilization. |
| Amine Group Density | Amine Quantification Assay (e.g., Ninhydrin or Fluorescamine assay) | 1 x 10^13 to 5 x 10^14 amines/cm² (These are representative values for amine-functionalized surfaces and should be experimentally determined). |
| Immobilization Efficiency | Quartz Crystal Microbalance (QCM) | Frequency shift corresponding to the mass of the immobilized linker. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for surface functionalization using NH-bis(PEG2-C2-Boc).
Signaling Pathway Analogy: PROTAC Action
While not a surface functionalization pathway, understanding the mechanism of PROTACs, for which this linker is designed, provides context for its bifunctional nature.
Caption: Conceptual pathway of PROTAC-induced protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of NH-bis(PEG2-C2-Boc)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc deprotection of NH-bis(PEG2-C2-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection? A1: The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions in a process called acidolysis.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This is followed by the fragmentation of the protonated group to form a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically obtained as an acid salt (e.g., TFA salt).[2][3][5]
Q2: What are the most common reagents for Boc deprotection? A2: The most widely used reagent is trifluoroacetic acid (TFA), often as a 20-50% solution in an anhydrous solvent like dichloromethane (DCM).[1][6][7] An effective alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2][8][9]
Q3: How does the PEG chain affect the deprotection reaction? A3: The polyethylene glycol (PEG) chains can introduce steric hindrance, which may slow down the reaction by physically obstructing the acid's access to the Boc-protected amines.[1][2][8][9][10] This is a key consideration and may require adjusting reaction conditions, such as extending the reaction time or increasing the acid concentration, to ensure complete deprotection of both Boc groups.
Q4: How can I monitor the reaction to know when it's complete? A4: Reaction progress can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected product is more polar and will have a lower Rf value than the starting material.[11] Ninhydrin stain can be used to visualize the newly formed primary amine, which will appear as a colored spot.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product peak. The mass spectrum will show a mass decrease of 200.24 amu corresponding to the loss of two Boc groups.[11][13]
-
¹H NMR Spectroscopy: The most definitive method is to monitor the disappearance of the sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups, which typically appears around 1.4-1.5 ppm.[13][14]
Troubleshooting Guide
Problem 1: The Boc deprotection is incomplete, and I still see starting material.
-
Possible Cause: Insufficient Acid Strength or Concentration.
-
Solution: The cleavage of the Boc group is an acid-driven reaction.[8] If the acid concentration is too low, the reaction may not proceed to completion.[9][10][14] Gradually increase the concentration of TFA in DCM, for example, from 20% to 50%.[8][9] For resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane.[8][9]
-
-
Possible Cause: Inadequate Reaction Time or Temperature.
-
Solution: Deprotection is a time-dependent process.[8][9][14] Monitor the reaction closely using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[8] While most deprotections are performed at room temperature, gentle heating (e.g., 30-40°C) can sometimes be employed, but this should be done cautiously to avoid potential side reactions.[8][14]
-
-
Possible Cause: Poor Solubility.
-
Possible Cause: Steric Hindrance.
Problem 2: I'm observing unexpected side products in my LC-MS or NMR.
-
Possible Cause: t-Butylation.
-
Solution: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate nucleophilic functional groups.[8][15] To prevent this, add a "scavenger" to the reaction mixture. Triisopropylsilane (TIS) is a highly effective scavenger that traps the tert-butyl cation.[8][10][15]
-
-
Possible Cause: Trifluoroacetylation.
-
Solution: If using TFA, the trifluoroacetate anion can sometimes acylate the newly formed free amine, leading to a trifluoroacetylated side product.[8] This is less common but can be minimized by ensuring the reaction is not unnecessarily prolonged after completion and by using appropriate work-up procedures.
-
Problem 3: The purified product is a sticky oil and difficult to handle.
-
Possible Cause: Residual TFA.
-
Possible Cause: Product is a TFA or HCl Salt.
-
Solution: The deprotected amine is typically an acid salt, which can be oily.[7] If a solid is desired, you can attempt to precipitate the product by adding the concentrated reaction mixture to a large volume of cold diethyl ether.[1][11] Alternatively, if the free amine is required and is stable to base, you can perform an aqueous workup by dissolving the residue in an organic solvent and carefully washing with a mild base like saturated sodium bicarbonate solution.[9][11]
-
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[6] | 0 to Room Temp[10] | 0.5 - 2 hours[6][10] | Most common method; TFA is volatile and easily removed. Can result in oily TFA salts.[7] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M[6] | Room Temp | 1 - 4 hours[2][6] | Stronger alternative to TFA. Often yields a solid hydrochloride salt, which can be easier to isolate.[7] |
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Typical Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v)[10][11] | Traps the tert-butyl cation, preventing t-butylation side reactions.[8][15] |
| Water (H₂O) | 2.5 - 5% (v/v)[16] | Can act as a carbocation scavenger.[10][16] |
| Thioanisole | 5% (v/v)[10] | Protects methionine residues (if present) and acts as a carbocation scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v)[10] | Protects cysteine residues (if present) and acts as a carbocation scavenger. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve NH-bis(PEG2-C2-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[10][11]
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[10][11]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[10][11]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour until the starting material is completely consumed (typically 1-2 hours).[10][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[11][14]
-
The resulting TFA salt of the deprotected amine can often be used directly or precipitated by adding to cold diethyl ether.[1][11]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve NH-bis(PEG2-C2-Boc) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[2]
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can be used directly in the next step.[2]
Visualizations
Caption: Diagram 1: General Boc Deprotection Workflow
Caption: Diagram 2: Troubleshooting Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTAC design?
A1: PEG linkers are frequently incorporated into PROTAC design due to several beneficial properties. Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3][4] This enhancement in solubility can also positively impact cell permeability and oral absorption.[1] Furthermore, the flexibility of PEG chains is crucial for the formation of a stable and productive ternary complex by allowing for fine-tuning of the distance between the target protein and the E3 ligase.[1] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[1][5]
Q2: How does the length of a PEG linker influence PROTAC activity and synthesis yield?
A2: The length of the linker is a critical parameter in PROTAC design.[1] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[1][6] Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex.[1][6] The optimal PEG linker length is target-dependent and often requires empirical determination; however, linkers with 2 to 6 PEG units are a common starting point for optimization.[1] From a synthesis perspective, the commercial availability of monodisperse PEG linkers of various lengths allows for systematic optimization of PROTAC activity.[1]
Q3: What are the typical challenges encountered during the synthesis and purification of PROTACs with PEG linkers?
A3: A common challenge is achieving high yields, which can be affected by the efficiency of coupling reactions and the stability of intermediates.[1] Purification of the final PROTAC can also be complex due to the flexible nature and potential for aggregation of PEGylated compounds.[1] The increased polarity from PEG linkers can make standard purification techniques like normal-phase silica gel chromatography ineffective.[7]
Q4: Can the choice of E3 ligase ligand affect the overall synthesis yield?
A4: Yes, the choice of E3 ligase ligand can impact the synthesis. Some ligands may be less stable under certain reaction conditions or possess functional groups that interfere with the desired coupling chemistry, leading to side reactions and lower yields. Careful selection of protecting groups and reaction conditions tailored to the specific E3 ligase ligand is crucial for a successful synthesis.
Q5: My PROTAC with a PEG linker has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?
A5: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a composite property influenced by the lipophilicity of the target protein binder and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[8] These large and complex molecules often fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[8] Additionally, the crystalline nature of a solid PROTAC can hinder its dissolution.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems that lead to low yields in PROTAC synthesis.
Issue 1: Low Overall Yield in Multi-Step PROTAC Synthesis
A low overall yield is a common issue in multi-step PROTAC synthesis. A systematic evaluation of each step is the most effective way to diagnose the problem.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low PROTAC yield.
Step-by-Step Guide:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS to ensure they have not degraded during storage.[7]
-
First Coupling Reaction Efficiency : The initial bond formation, often an amide bond, is a frequent point of failure. A low conversion rate here will significantly impact the overall yield.[7]
-
Second Coupling Reaction and Side Reactions : Assess the efficiency of the second coupling step. Be mindful of potential side reactions, particularly if your linker has reactive functional groups.[7]
-
Purification Efficiency : Significant product loss can occur during purification. The high polarity of PEG linkers can make normal-phase silica gel chromatography ineffective, necessitating a switch to reverse-phase HPLC.[7]
Issue 2: Inefficient Amide Coupling Reaction
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[7]
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Coupling Reagents | Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[9] | Improved reaction conversion and reduced side products. |
| Inhibition by TFA Salts | If starting materials are TFA salts, add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA. | Increased reaction rate and yield by ensuring the base is available for the coupling reaction. |
| Poor Solvent Choice | Ensure the use of a suitable anhydrous solvent. Consider switching from common solvents like DMF to NMP if issues persist.[7] | Enhanced solubility of reactants and improved reaction kinetics. |
| Low Reaction Temperature | Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but monitor for potential side reactions.[9] | Increased reaction rate and conversion. |
Issue 3: Complex Mixture of Unidentified Products by LC-MS
A complex product mixture often indicates the presence of side reactions or product degradation.[7]
Potential Side Reactions and Solutions
Caption: Common side reactions and their solutions in PROTAC synthesis.
When working with PEG linkers that have reactive functional groups like thiols, side reactions are a significant concern.[7] Using appropriate protecting groups for reactive functionalities is crucial. For example, a trityl group can be used to protect a thiol, which can then be deprotected in the final step of the synthesis.
Issue 4: Poor Isolated Yield After Purification
Even if the reaction appears complete by LC-MS, the isolated yield after purification can be low.
| Potential Cause | Recommended Action | Expected Outcome |
| Ineffective Purification Method | Due to the polarity of PEG linkers, normal-phase chromatography is often ineffective. Switch to reverse-phase preparative HPLC.[7] | Improved separation of the PROTAC from starting materials and byproducts, leading to higher purity and isolated yield. |
| Product Adhesion to Glassware/Columns | The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Silanizing glassware can sometimes mitigate this issue. | Reduced product loss during workup and purification. |
| Product Aggregation | High concentrations of PROTACs can sometimes lead to aggregation.[10] | Diluting the sample before injection onto the HPLC column may improve peak shape and recovery. |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.
-
Add the amine-functionalized PEG linker, followed by HATU and DIPEA.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions can take from a few hours to overnight.[9]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC.
Protocol 2: Trityl Deprotection of a Thiol
This protocol describes the deprotection of a trityl-protected thiol.[7]
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIPS (typically 5-10 equivalents).
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring NH-bis(PEG2-C2-Boc) Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the deprotection of NH-bis(PEG2-C2-Boc) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring the deprotection of NH-bis(PEG2-C2-Boc)?
Monitoring the deprotection reaction is crucial to ensure the complete removal of the tert-butyloxycarbonyl (Boc) protecting groups, which is a necessary step before conjugating the exposed primary amines to other molecules, such as in the synthesis of PROTACs or other bioconjugates.[1] LC-MS is an ideal analytical technique for tracking the consumption of the starting material and the formation of the desired deprotected product.[2]
Q2: How does the chemical nature of the molecule change after deprotection, and how does this affect LC-MS monitoring?
The removal of the two Boc groups results in the formation of two primary amine groups. This change significantly increases the polarity of the molecule. On a reverse-phase HPLC column (like a C18), the more polar deprotected product will have a shorter retention time compared to the less polar, Boc-protected starting material.[3] This difference in retention time is the primary indicator of a successful reaction in the chromatogram.
Q3: What are the expected mass-to-charge (m/z) values I should look for in my LC-MS analysis?
To monitor the reaction, you will look for the disappearance of the ion peaks corresponding to the starting material, NH-bis(PEG2-C2-Boc), and the appearance of new peaks for the deprotected product. The mass of the starting material is 449.58 g/mol .[4][5] Each Boc group has a mass of 100.12 g/mol . Therefore, the fully deprotected product will have a mass of 249.34 g/mol . In positive ion electrospray ionization (ESI+) mode, you should look for the protonated adducts ([M+H]⁺).
Q4: What are common issues that can arise during the deprotection reaction?
Common issues include incomplete deprotection and the formation of side products.[2][6] Incomplete deprotection can result from insufficient acid concentration, short reaction times, or steric hindrance.[7] Side reactions can occur if the reactive tert-butyl cation generated during deprotection alkylates other nucleophilic sites on the molecule.[8]
Q5: How can I avoid side reactions during deprotection?
The use of "scavengers" is recommended to prevent unwanted side reactions.[7] The tert-butyl cation formed during the acid-catalyzed cleavage of the Boc group is a reactive electrophile. Scavengers, such as triisopropylsilane (TIS) or water, can trap this cation, preventing it from reacting with your desired product.[9]
Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol outlines a standard procedure for the removal of Boc protecting groups using trifluoroacetic acid (TFA).
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-C2-Boc) in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the deprotection by LC-MS until the starting material is no longer detectable.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, the resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[7]
Protocol 2: LC-MS Monitoring of the Deprotection Reaction
This protocol provides a general method for monitoring the deprotection reaction using reverse-phase LC-MS.
Materials and Equipment:
-
LC-MS system with an ESI source
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reaction aliquots
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 30, 60, and 120 minutes), take a small aliquot (5-10 µL) from the reaction mixture. Dilute the aliquot with a 1:1 mixture of water/acetonitrile to a final concentration of approximately 1 mg/mL.
-
LC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the diluted sample.
-
Run a gradient elution, for example: 5% to 95% B over 15 minutes.
-
-
MS Method:
-
Set the ESI source to positive ion mode.
-
Scan a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak for the starting material (NH-bis(PEG2-C2-Boc)) based on its expected m/z and retention time.
-
Look for the emergence of a new, earlier-eluting peak corresponding to the deprotected product.
-
Confirm the identity of the new peak by its m/z value.
-
Calculate the percentage of conversion by comparing the peak areas of the starting material and the product.
-
Data Presentation
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| NH-bis(PEG2-C2-Boc) | C₂₂H₄₃NO₈ | 449.58[4][5] | 450.59 |
| Deprotected Product | C₁₂H₂₇NO₄ | 249.34 | 250.35 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient acid concentration or reaction time.[2]- Steric hindrance. | - Increase the concentration of TFA (e.g., to 50% in DCM).- Extend the reaction time and continue to monitor by LC-MS.- Consider gentle heating (e.g., to 40°C).[7] |
| Presence of a +56 m/z Adduct | - tert-butylation of the product by the tert-butyl cation side product. | - Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[9] |
| Poor Peak Shape or Streaking in HPLC | - Interaction of the polar amine groups with the silica support of the column. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA) to protonate the amines.- Try a different column chemistry if the problem persists. |
| Deprotection during HPLC analysis | - If TFA is used in the mobile phase, prolonged exposure at elevated temperatures in the autosampler can cause some deprotection of sensitive compounds. | - Keep the autosampler cool.- Use formic acid as the mobile phase modifier instead of TFA if possible. |
| No Product Peak Detected | - The deprotected product may be highly water-soluble and not retained on the C18 column.- The reaction may not have started. | - Use a more polar column or adjust the initial mobile phase to be 100% aqueous.- Verify the quality and concentration of your reagents. |
Visualizations
Caption: Experimental workflow for monitoring Boc deprotection.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. NH-bis(PEG2-C2-Boc) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
Technical Support Center: Navigating Solubility Challenges of NH-bis(PEG2-C2-Boc) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NH-bis(PEG2-C2-Boc) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-C2-Boc) and what are its primary applications?
A1: NH-bis(PEG2-C2-Boc) is a branched, monodispersed PEG linker. It features a central amine with two arms, each containing a two-unit polyethylene glycol (PEG2) spacer terminated with a tert-butyloxycarbonyl (Boc)-protected carboxyl group. Its primary application is in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG spacers are intended to enhance the solubility and stability of the resulting conjugate.
Q2: Why am I experiencing solubility issues with my NH-bis(PEG2-C2-Boc) conjugate in aqueous buffers?
A2: While the PEG component of NH-bis(PEG2-C2-Boc) is designed to improve hydrophilicity, the overall molecule, especially when conjugated to a hydrophobic molecule and with the presence of the Boc protecting groups, can still exhibit limited solubility in purely aqueous solutions.[1] Precipitation often occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer due to a sudden change in solvent polarity.[1]
Q3: What are the consequences of poor solubility of my NH-bis(PEG2-C2-Boc) conjugate in my experiments?
A3: Poor solubility can lead to several experimental problems:
-
Precipitation: The compound can fall out of solution, leading to inaccurate concentrations and inconsistent results.[1]
-
Reduced Reaction Efficiency: In bioconjugation reactions, an undissolved linker or conjugate will not be available to react with target molecules, resulting in low yields.[1]
-
Inaccurate Biological Activity: If the final conjugate has poor solubility, it can lead to an underestimation of its biological potency in cell-based assays.[1]
Q4: In which solvents is NH-bis(PEG2-C2-Boc) generally soluble?
A4: NH-bis(PEG2-C2-Boc) is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). Its solubility in water is also reported, though this can be dependent on concentration and the presence of other formulation components.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Consider preparing an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution.[1] |
| Solution is cloudy or hazy. | The concentration of the conjugate exceeds its solubility limit in the current buffer conditions. | Decrease the final concentration of the conjugate. Add a small percentage of a co-solvent like DMSO (ensure it is compatible with your downstream application).[1] |
| Precipitate forms over time or after freeze-thaw cycles. | The compound is crystallizing out of a supersaturated solution, or the stability in the aqueous solution is limited. | Prepare fresh solutions for each experiment. If storage is necessary, store at 4°C for short periods and avoid repeated freeze-thaw cycles. Consider filtering the solution before use.[1] |
| Low yield in conjugation reaction. | The linker or conjugate is not fully dissolved and is therefore not available for the reaction. | Confirm complete dissolution of the linker or conjugate before initiating the conjugation reaction. Use the solubility-enhancing techniques mentioned in this guide.[1] |
| Difficulty dissolving the solid conjugate, even in recommended organic solvents. | The kinetics of dissolution for larger PEG molecules can be slow. | Vortex or stir the mixture vigorously. Gentle heating (30-40°C) or sonication in a water bath for 5-10 minute intervals can also aid dissolution.[3] |
Quantitative Data Summary
The following table summarizes solubility data for similar PEG-based linkers, which can serve as a reference for formulating NH-bis(PEG2-C2-Boc) conjugates.
| Solvent System | Concentration | Observation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [4] |
| DMSO | ≥ 100 mg/mL | May require sonication | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Allow the vial of NH-bis(PEG2-C2-Boc) conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO, DMF, or DCM to achieve the desired concentration.
-
Vortex the solution for 2-5 minutes. If undissolved solid remains, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure all solid has dissolved.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Prepare a concentrated stock solution of the NH-bis(PEG2-C2-Boc) conjugate in DMSO (e.g., 10-50 mg/mL).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Begin stirring the aqueous buffer at a moderate speed to create a vortex.
-
Slowly add the calculated volume of the DMSO stock solution dropwise into the vortex of the stirring buffer.[1]
-
Continue stirring for at least 5-10 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Formulation for In Vivo Studies
This protocol is based on common formulations for similar compounds and may require optimization.
-
Prepare a stock solution of the NH-bis(PEG2-C2-Boc) conjugate in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
400 µL PEG300
-
100 µL of the DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
This will result in a 1 mL solution with a final conjugate concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Visualizations
References
Technical Support Center: Purification of NH-bis(PEG2-C2-Boc) Reaction Products by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of NH-bis(PEG2-C2-Boc) reaction products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying NH-bis(PEG2-C2-Boc) using reverse-phase HPLC?
The main challenges in purifying NH-bis(PEG2-C2-Boc) stem from its unique structure, which includes two polyethylene glycol (PEG) chains and two acid-labile tert-butyloxycarbonyl (Boc) protecting groups. Key challenges include:
-
Broad Peak Shapes: The inherent, albeit minimal, polydispersity of PEG chains can lead to broader peaks in chromatography than typical small molecules.[1]
-
Poor UV Absorbance: The NH-bis(PEG2-C2-Boc) molecule lacks a strong chromophore, making detection by UV-Vis challenging, especially at low concentrations.[1]
-
Co-elution of Impurities: Reaction mixtures may contain structurally similar impurities, such as starting materials or single-armed byproducts, which can be difficult to separate from the desired product.
-
On-Column Degradation: The Boc groups are sensitive to acidic conditions. Prolonged exposure to mobile phases containing trifluoroacetic acid (TFA) can cause premature deprotection of the Boc group during the HPLC run.[1]
Q2: What is the recommended column and mobile phase for the HPLC purification of NH-bis(PEG2-C2-Boc)?
A C18 column is a good starting point for the purification of NH-bis(PEG2-C2-Boc) due to the hydrophobicity imparted by the Boc groups. A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is generally effective for separating the product from more polar and less polar impurities.[2]
Q3: How can I detect NH-bis(PEG2-C2-Boc) during HPLC if it has poor UV absorbance?
Due to the lack of a strong UV chromophore, alternative detection methods are highly recommended for PEGylated compounds.[1] These include:
-
Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like PEGylated compounds and is not dependent on the optical properties of the molecule.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a response proportional to the mass of the analyte.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for both detection and confirmation of the molecular weight of the eluting peaks.
If only a UV detector is available, detection at low wavelengths (e.g., 200-215 nm) may be possible, but with lower sensitivity.
Q4: Why is my purified NH-bis(PEG2-C2-Boc) showing a broad peak in the chromatogram?
Broad or tailing peaks for PEGylated compounds can be attributed to several factors:
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based stationary phase can lead to peak tailing. Using a high-purity, end-capped C18 column and adding an acidic modifier like 0.1% TFA to the mobile phase can help minimize these interactions.[1]
-
Suboptimal Mobile Phase: An incorrect mobile phase composition or a gradient that is too steep can result in poor peak shape. Optimizing the gradient slope and the organic solvent percentage is crucial.[1]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of NH-bis(PEG2-C2-Boc).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary interactions with the column's stationary phase. 2. Suboptimal mobile phase composition or gradient. 3. Column overloading. | 1. Use a high-purity, end-capped C18 column. Ensure the mobile phase contains an acidic modifier like 0.1% TFA to suppress silanol interactions.[1] 2. Optimize the gradient to be shallower, allowing for better separation. Experiment with different organic solvents (e.g., methanol instead of acetonitrile). 3. Reduce the amount of sample injected onto the column. |
| Loss of Boc Protecting Group (Product Degradation) | 1. Prolonged exposure to acidic mobile phase (TFA). | 1. Minimize the purification time. Neutralize the collected fractions immediately with a mild base (e.g., a dilute solution of ammonium hydroxide in methanol).[1] 2. Consider using a mobile phase with a less harsh acid, such as formic acid, or a neutral pH mobile phase if the separation is still achievable. |
| Poor Separation from a Structurally Similar Impurity | 1. Co-elution of a closely related byproduct (e.g., mono-PEGylated species). 2. Insufficient resolution of the chromatographic system. | 1. Optimize the HPLC gradient to be shallower to improve the separation of closely eluting peaks.[1] 2. Try a different column chemistry, such as a phenyl-hexyl column, which offers different selectivity. 3. If possible, use a column with a smaller particle size for higher efficiency. |
| Low Product Recovery | 1. Adsorption of the compound onto the column. 2. Precipitation of the sample in the mobile phase. | 1. Try a different stationary phase (e.g., C8 or C4) which is less retentive. 2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Ghost Peaks | 1. Contamination in the mobile phase or from a previous injection. | 1. Use high-purity HPLC-grade solvents. 2. Run a blank gradient to ensure the system is clean. 3. Implement a column wash step at the end of each run. |
Experimental Protocol: Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of NH-bis(PEG2-C2-Boc). Optimization will likely be necessary based on the specific reaction mixture and available instrumentation.
1. System and Column Preparation:
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump and a suitable detector (ELSD, CAD, or MS is recommended).
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Thoroughly degas both mobile phases before use.
2. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a gradient elution. A suggested starting gradient is provided in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
4. Fraction Collection and Product Isolation:
-
Monitor the chromatogram and collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity.
-
If TFA was used, it is advisable to neutralize the pooled fractions with a small amount of a weak base (e.g., ammonium bicarbonate) before solvent removal.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product.
Visualizations
References
Preventing side reactions during conjugation to NH-bis(PEG2-C2-Boc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the NH-bis(PEG2-C2-Boc) linker. Our focus is to provide actionable solutions to prevent common side reactions and challenges encountered during conjugation and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-C2-Boc) and what are its primary applications?
A1: NH-bis(PEG2-C2-Boc) is a heterobifunctional linker featuring a central secondary amine with two polyethylene glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected primary amine. The PEG chains enhance solubility and provide a flexible spacer. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What are the most common side reactions to consider when using this linker?
A2: The most common side reactions occur during two key stages:
-
Conjugation to the central secondary amine: If the conjugation strategy involves targeting this amine, side reactions can occur depending on the specific chemistry employed.
-
Boc deprotection: The acidic conditions required to remove the Boc groups can lead to the formation of a reactive tert-butyl cation, which can cause alkylation of other nucleophilic sites in your molecule.[1]
Q3: How can I prevent side reactions during Boc deprotection?
A3: The primary side reaction during Boc deprotection is the alkylation of sensitive residues (e.g., tryptophan, methionine, cysteine) by the tert-butyl cation generated from the cleavage of the Boc group.[1] To minimize this, the use of "scavengers" in the deprotection reaction mixture is highly recommended. Common scavengers include triisopropylsilane (TIS) or water.
Q4: What are the optimal pH conditions for conjugating a molecule to the primary amines of this linker after Boc deprotection?
A4: After deprotection, the resulting primary amines are typically conjugated using amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. The optimal pH range for the reaction between an NHS ester and a primary amine is generally between 7.2 and 8.5.[2] At a lower pH, the primary amines will be protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[2]
Q5: Which buffers should I avoid during an NHS ester conjugation?
A5: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[2]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions involving the NH-bis(PEG2-C2-Boc) linker.
Problem 1: Low Yield During Conjugation to the Deprotected Primary Amines
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of NHS ester | Prepare the NHS ester stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at 4°C overnight to minimize hydrolysis.[2] |
| Suboptimal pH | Verify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. A starting pH of 8.3-8.5 is often recommended.[3] |
| Presence of competing nucleophiles | Ensure the use of amine-free buffers. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.[2] |
| Insufficient molar excess of the NHS ester | Increase the molar ratio of the NHS ester to the deprotected linker. A 5- to 20-fold molar excess is a common starting point to drive the reaction to completion.[4] |
Problem 2: Unexpected Side Products After Boc Deprotection
| Possible Cause | Recommended Solution(s) |
| Alkylation by t-butyl cations | Add a scavenger, such as triisopropylsilane (TIS) or water, to the deprotection reaction mixture. A typical cleavage cocktail is TFA/DCM/Scavenger.[5] |
| Degradation of acid-sensitive functional groups | If your molecule contains other acid-labile groups, keep the reaction temperature at 0°C or room temperature and monitor the reaction closely to avoid prolonged exposure to the acid once the deprotection is complete. Promptly remove the acid under reduced pressure after the reaction.[5] |
| Incomplete Boc deprotection | If you observe a mixture of protected and deprotected product, you can increase the reaction time or the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[6] |
Problem 3: Reaction with the Central Secondary Amine
While the primary amines are protected, the central secondary amine is available for reaction. If you are performing a reaction that is not intended to target this amine, you may see unexpected products.
| Possible Cause | Recommended Solution(s) |
| Non-specific reactivity of the conjugation reagent | Choose a conjugation chemistry that is highly specific for the functional group you intend to modify. If necessary, consider a synthetic route where the central amine is also protected with an orthogonal protecting group. |
| Reaction conditions favoring secondary amine reactivity | Adjust the reaction pH. The reactivity of primary versus secondary amines can be modulated by pH. Generally, at a more neutral pH, primary amines are more nucleophilic. |
Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG2-C2-Boc)
This protocol describes the removal of the Boc protecting groups to expose the two primary amines.
Materials:
-
NH-bis(PEG2-C2-Boc) linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the NH-bis(PEG2-C2-Boc) linker (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.[7]
-
The resulting deprotected linker (as a TFA salt) can often be used directly in the next conjugation step after neutralization.
Protocol 2: NHS Ester Conjugation to Deprotected Linker
This protocol outlines the conjugation of a molecule containing a carboxylic acid to the deprotected primary amines of the linker via an NHS ester intermediate.
Materials:
-
Deprotected NH-bis(PEG2-C2-NH2) linker (from Protocol 1)
-
Molecule with a carboxylic acid group
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the activation by TLC or LC-MS.
-
-
Conjugation Reaction:
-
Dissolve the deprotected linker (as the TFA salt) in the reaction buffer and neutralize with a base like Diisopropylethylamine (DIPEA) until the pH is between 7.2 and 8.5.
-
Add the activated NHS ester solution to the buffered solution of the deprotected linker.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as preparative HPLC or size-exclusion chromatography.
-
Visualizations
Caption: General experimental workflow for Boc deprotection and subsequent conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Selective Mono-Deprotection of NH-bis(PEG2-C2-Boc)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective mono-deprotection of NH-bis(PEG2-C2-Boc). Below you will find troubleshooting advice and answers to frequently asked questions to help navigate the challenges of this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the selective mono-deprotection of NH-bis(PEG2-C2-Boc) in a question-and-answer format.
1. Why is the yield of my mono-deprotected product low, with significant formation of the di-deprotected byproduct?
Low selectivity is a primary challenge in this reaction. Several factors can contribute to the over-reaction to the di-deprotected product:
-
Excess Acid: Using too much acid can lead to the rapid deprotection of both Boc groups.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will increase the amount of the di-deprotected product.[1]
-
Elevated Temperature: Higher temperatures can accelerate the reaction rate, making it difficult to stop at the mono-deprotected stage.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of acid used. Start with a sub-stoichiometric amount and gradually increase it while monitoring the reaction.
-
Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as a significant amount of the mono-deprotected product is observed.[1][2]
-
Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., 0°C) to slow down the reaction rate and improve selectivity.[2][3]
2. My reaction is incomplete, and a large amount of the starting bis-Boc material remains. What should I do?
Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: The amount of acid may not be enough to initiate the deprotection effectively.[1]
-
Low Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction to the point of incompletion.[4]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its reaction with the acid.[1]
Troubleshooting Steps:
-
Gradually Increase Acid Concentration: Incrementally increase the concentration of the acid while carefully monitoring for the formation of the di-deprotected product.[1]
-
Adjust Temperature: If the reaction is too slow at 0°C, allow it to slowly warm to room temperature while monitoring its progress.[2][3]
-
Optimize Solvent System: Ensure that your NH-bis(PEG2-C2-Boc) is fully soluble in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent for this purpose.[1]
3. I am observing unexpected side products in my reaction mixture. What could be the cause?
Side product formation can often be attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.[4]
-
Alkylation: The tert-butyl cation formed during the reaction can alkylate electron-rich functional groups.
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-sensitive moieties, they may be cleaved or modified under the reaction conditions.[1]
Troubleshooting Steps:
-
Use Scavengers: The addition of scavengers like triisopropylsilane (TIS) can help to quench the tert-butyl cation and prevent side reactions.[1][2]
-
Choose Milder Acids: Consider using a milder acidic system if your molecule is sensitive to strong acids.
Frequently Asked Questions (FAQs)
Q1: Which acid is better for selective mono-deprotection: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
Both TFA and HCl are commonly used for Boc deprotection.[3] For selective mono-deprotection, the choice depends on the specific substrate and desired outcome.
-
TFA in DCM: This is a very common and efficient method.[1][3] The concentration of TFA can be adjusted to control the reaction rate. A lower concentration (e.g., 10-20%) is recommended to enhance selectivity.
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is another effective reagent.[1][3] It is a strong acid system, so careful control of reaction time and temperature is crucial for selectivity.
Some studies have shown that for substrates with other acid-sensitive groups like esters, HCl in an anhydrous organic solvent can be a milder option than TFA, leading to less degradation of the sensitive group.[5]
Q2: What are the optimal reaction conditions for achieving high selectivity?
Achieving high selectivity for mono-deprotection often involves a careful balance of reaction parameters.
| Parameter | Recommendation for High Selectivity |
| Acid Stoichiometry | Start with 1.0-1.2 equivalents of acid. |
| Temperature | 0°C to room temperature.[2] |
| Reaction Time | 30 minutes to a few hours. Requires close monitoring.[2][4] |
| Concentration | 0.1-0.2 M solution of the substrate in the chosen solvent.[1][6] |
Q3: How should I monitor the progress of the reaction?
Close monitoring is critical for stopping the reaction at the optimal time to maximize the yield of the mono-deprotected product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the mono- and di-deprotected products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate information on the relative amounts of the different species in the reaction mixture.[6]
Q4: What is the best work-up procedure for this reaction?
The work-up procedure aims to remove excess acid and isolate the product.
-
Quenching: The reaction can be quenched by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate.[1][2]
-
Extraction: The product can then be extracted with a suitable organic solvent.
-
Purification: Purification is often necessary to separate the mono-deprotected product from the unreacted starting material and the di-deprotected byproduct. This is typically achieved using column chromatography.
Experimental Protocols
Protocol 1: Selective Mono-Deprotection using TFA in DCM
-
Dissolve the NH-bis(PEG2-C2-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add 1.1 equivalents of trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Stir the reaction at 0°C and monitor its progress every 15-30 minutes by TLC or LC-MS.[2]
-
Once the desired amount of mono-deprotected product is formed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-deprotected product.
Data Presentation
Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 1-2 hours | A lower concentration of TFA is recommended for selective mono-deprotection.[1] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1-4 hours | A strong acid system that requires careful monitoring for selectivity.[6] |
Visualizations
Caption: Experimental workflow for the selective mono-deprotection of NH-bis(PEG2-C2-Boc).
Caption: Troubleshooting decision tree for selective mono-deprotection issues.
References
Technical Support Center: Neutralization of TFA Salt after Boc Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the neutralization of trifluoroacetic acid (TFA) salts following tert-butyloxycarbonyl (Boc) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a TFA salt and why is it formed after Boc deprotection?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used to remove the Boc protecting group from amines.[1] During this process, the newly deprotected amine, which is basic, is protonated by the excess TFA in the reaction mixture. This results in the formation of a trifluoroacetate (TFA) salt of the amine. This salt formation is a standard acid-base reaction.
Q2: Why is it necessary to neutralize or remove the TFA salt?
A2: The presence of residual TFA, either as a salt or free acid, can be problematic for several reasons:
-
Biological Assays: TFA can be toxic to cells, even at low concentrations, potentially interfering with cell-based assays by inhibiting cell proliferation or inducing other unintended cellular responses.[1][2][3]
-
Subsequent Reactions: The acidic nature of the TFA salt can interfere with subsequent reaction steps that require basic or neutral conditions.
-
Physicochemical Properties: The TFA counterion can alter the solubility, stability, and secondary structure of molecules, particularly peptides.[4][5]
-
Structural Analysis: TFA has a strong absorbance in the infrared spectrum (around 1673 cm⁻¹) which can overlap with the amide I band of peptides, complicating structural analysis by techniques like FTIR.[1]
-
In Vivo Studies: For drug development, TFA is considered a toxic impurity and its levels must be minimized in active pharmaceutical ingredients (APIs).[3][4]
Q3: What are the common methods for neutralizing or removing TFA salts?
A3: Several methods can be employed, each with its own advantages and disadvantages:
-
Aqueous Basic Wash: This involves dissolving the crude product in an organic solvent and washing with a mild aqueous base, such as saturated sodium bicarbonate or sodium carbonate solution, to neutralize the TFA salt and remove the free acid.[6][7]
-
Ion-Exchange Chromatography: This technique uses a resin to either trap the compound of interest while washing away the TFA, or to exchange the TFA counter-ion for a more benign one like acetate.[4][8]
-
Counter-ion Exchange with a Stronger Acid: This method involves replacing the TFA counter-ion with that of a stronger acid, like hydrochloric acid (HCl). The product is dissolved in a dilute HCl solution and then lyophilized, a process that is often repeated multiple times.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to retain the compound of interest while the TFA is washed away.[11]
-
Resin-Bound Bases: Using a basic resin, like Amberlyst A-21, can neutralize the TFA salt without the need for an aqueous work-up.[7]
Troubleshooting Guide
Issue 1: Incomplete neutralization after a basic wash.
-
Possible Cause: Insufficient amount of base used, or the organic solvent is not immiscible enough with the aqueous base for efficient extraction.
-
Solution:
-
Ensure an excess of the basic solution is used. Check the pH of the aqueous layer after extraction to confirm it is basic.
-
If the product has some water solubility, multiple extractions with the organic solvent may be necessary.
-
Consider using a different organic solvent with lower water miscibility.
-
Issue 2: Low recovery of the product after neutralization.
-
Possible Cause: The free amine form of your compound may be partially soluble in the aqueous basic layer, leading to loss during the work-up.[7] This is common for polar or low molecular weight amines.
-
Solution:
-
Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
Perform multiple extractions with the organic solvent (3-5 times) and combine the organic layers.
-
If the product is highly water-soluble, avoid aqueous work-up and consider methods like using a resin-bound base or ion-exchange chromatography.[7]
-
Issue 3: The product is an oil instead of a solid after deprotection and neutralization.
-
Possible Cause: Residual TFA can sometimes result in oily products. Alternatively, the free amine itself may be an oil at room temperature. TFA salts are also often obtained as oils.[12]
-
Solution:
-
Ensure all TFA is removed. Co-evaporation with a solvent like toluene or dichloromethane after the initial concentration can help remove residual TFA.[6][13]
-
If the free amine is expected to be a solid, attempt to crystallize it from an appropriate solvent system.
-
Consider converting the free amine to a different salt form (e.g., hydrochloride salt), which may be more likely to be a crystalline solid.[12]
-
Issue 4: Degradation of the product during neutralization.
-
Possible Cause: Some compounds are sensitive to strongly basic conditions. The use of strong bases like NaOH or KOH can lead to hydrolysis of esters or other base-labile functional groups.[14]
-
Solution:
-
Use a milder base like saturated sodium bicarbonate solution.
-
Minimize the contact time with the basic solution by performing the wash quickly and at a low temperature (e.g., in an ice bath).
-
For highly sensitive compounds, non-aqueous methods like using a basic resin are preferable.
-
Data Presentation
Comparison of TFA Removal Methods
| Method | Typical TFA Reduction | Advantages | Disadvantages |
| Aqueous Basic Wash | Variable, depends on extraction efficiency | Simple, fast, and inexpensive for many small molecules. | Can lead to product loss for water-soluble compounds; risk of base-catalyzed side reactions.[7] |
| Ion-Exchange Chromatography | Can reduce TFA:Peptide molar ratio to <0.01[11] | High efficiency of TFA removal; can handle water-soluble compounds.[4] | More time-consuming and requires specialized resins; potential for product loss on the column.[11] |
| Lyophilization with HCl (3 cycles) | Can reduce TFA:Peptide molar ratio to <0.05[11] | Effective for peptides; results in the hydrochloride salt which is often desirable.[9][10] | Requires multiple cycles for complete removal; working with highly acidic solutions can cause degradation of sensitive peptides.[8][15] |
| Resin-Bound Base | High efficiency | Avoids aqueous work-up, minimizing loss of water-soluble products; simple filtration to remove the resin.[7] | Resins can be expensive; may require optimization of reaction time. |
Experimental Protocols
Protocol 1: Standard Neutralization using Aqueous Sodium Bicarbonate
-
Dissolution: After the Boc deprotection reaction, concentrate the reaction mixture under reduced pressure to remove excess TFA and the solvent.[6]
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times, or until the aqueous layer is basic (test with pH paper).
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.[6]
Protocol 2: TFA/HCl Salt Exchange via Lyophilization
This protocol is commonly used for peptides.[5][9]
-
Dissolution: Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9][16] A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could risk peptide modification.[9][16]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[9]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[9]
-
Repeat: To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps at least two more times.[5][9]
Visualizations
Caption: Decision workflow for TFA salt neutralization.
Caption: Chemical transformation during Boc deprotection and neutralization.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. lifetein.com [lifetein.com]
Technical Support Center: Synthesis of Asymmetric PROTACs with Branched Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric Proteolysis Targeting Chimeras (PROTACs) with branched linkers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis of asymmetric PROTACs with branched linkers.
Issue 1: Low Yield or Failed Synthesis of the Branched Core
Question: I am struggling with the synthesis of the trifunctional core for my branched PROTAC. What are some common pitfalls and how can I troubleshoot this step?
Answer: The synthesis of the branched core is a critical step that dictates the success of the entire PROTAC synthesis. Common challenges include incomplete reactions, difficulty in purification, and undesired side products. Here is a systematic approach to troubleshoot this issue:
-
Choice of Branching Scaffold: The selection of the core molecule is crucial. Scaffolds like 1,1,1-tris(hydroxymethyl)ethane (TME) or trifunctional amino acids (e.g., L-aspartic acid) are commonly used.[1][2][3] Ensure the scaffold is compatible with your overall synthetic strategy and downstream reaction conditions.
-
Orthogonal Protection Strategy: A robust orthogonal protection strategy is essential for the selective functionalization of the different arms of the branched linker.
-
Challenge: Non-selective deprotection or protection can lead to a mixture of products that are difficult to separate.
-
Solution: Employ protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). For example, using a combination of Boc, Fmoc, and benzyl groups allows for sequential deprotection and ligation of your E3 ligand and target protein ligands.
-
-
Reaction Conditions:
-
Challenge: Incomplete coupling reactions to the branched core.
-
Solution: Optimize coupling reagents (e.g., HATU, HBTU), bases (e.g., DIPEA), and solvents. Ensure anhydrous conditions for moisture-sensitive reactions.[4] For sterically hindered scaffolds, you may need to screen different coupling agents or use a larger excess of reagents.
-
-
Purification:
-
Challenge: Difficulty in separating the desired mono-, di-, and tri-substituted products.
-
Solution: Flash column chromatography is often required. A careful selection of the solvent system is critical to achieve good separation. If separation is still challenging, consider modifying your protection group strategy to alter the polarity of the intermediates.
-
Issue 2: Inefficient Sequential Ligand Attachment
Question: I have successfully synthesized my branched linker, but I am facing problems with the sequential attachment of the E3 ligase ligand and the protein of interest (POI) ligands. What should I do?
Answer: Inefficient ligand attachment is a common hurdle. Here’s how to address it:
-
Order of Ligand Attachment: The order in which you attach your ligands can significantly impact the overall yield.
-
Recommendation: It is often advantageous to attach the most sensitive or precious ligand in the final step to maximize its incorporation into the final product.
-
-
Coupling Chemistry:
-
Challenge: Low coupling efficiency, especially in the later stages of the synthesis with larger molecules.
-
Solution:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for conjugating ligands.[2][3] This can simplify purification and improve yields.
-
Amide Coupling: If using amide bond formation, ensure complete activation of the carboxylic acid and use an appropriate coupling agent. For complex substrates, extended reaction times or elevated temperatures may be necessary, but monitor for potential degradation.
-
-
-
Steric Hindrance:
-
Challenge: The bulky nature of the ligands and the PROTAC intermediate can lead to steric hindrance, preventing efficient coupling.
-
Solution: Consider using a longer linker arm on your branched core to distance the reactive group from the bulky scaffold. Alternatively, explore different coupling chemistries that are less sensitive to steric effects.
-
Issue 3: Final Product Purification Challenges
Question: My final branched PROTAC appears to be a complex mixture, and I am struggling with its purification. What are the best practices for purifying these complex molecules?
Answer: The purification of large, often amphiphilic, branched PROTACs is a significant challenge due to their high molecular weight and potential for aggregation.
-
Chromatography Technique:
-
Normal-Phase Chromatography: Often ineffective for polar PROTACs.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purifying final PROTAC products.[5]
-
Optimization: A shallow gradient and a suitable column (e.g., C18) are crucial for achieving good separation.
-
Solvent System: Typically, a water/acetonitrile or water/methanol system with a modifier like trifluoroacetic acid (TFA) or formic acid is used.
-
-
-
Product Characterization:
-
Challenge: Ambiguous characterization due to the complexity of the molecule.
-
Solution: Use a combination of analytical techniques to confirm the identity and purity of your final product, including:
-
LC-MS: To confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.
-
NMR (¹H and ¹³C): For structural confirmation, although spectra can be complex.
-
-
-
Handling Poor Solubility:
-
Challenge: The final PROTAC may have poor solubility in common HPLC solvents.
-
Solution: Add a small amount of a co-solvent like DMSO or DMF to the sample before injection to ensure it remains dissolved.
-
Frequently Asked Questions (FAQs)
Q1: Why use a branched linker for a PROTAC instead of a traditional linear linker?
A1: Branched linkers enable the development of multivalent PROTACs, such as trivalent or dual-targeted PROTACs, which can offer several advantages over their linear counterparts:
-
Increased Avidity and Cooperativity: Trivalent PROTACs, for instance, can simultaneously engage two domains of a target protein, leading to enhanced avidity and more stable ternary complex formation.[6][7]
-
Enhanced Degradation Efficacy: The improved stability of the ternary complex can result in more efficient ubiquitination and degradation of the target protein, often at lower concentrations.[6]
-
Dual-Targeting Capabilities: Branched linkers can be used to attach two different POI ligands to a single E3 ligase ligand, allowing for the simultaneous degradation of two distinct proteins.[1][3]
-
Modulation of Physicochemical Properties: The three-dimensional structure of a branched linker can influence the overall shape and polarity of the PROTAC, potentially improving properties like solubility and cell permeability.[5]
Q2: What are some common core structures used for creating branched linkers?
A2: Several types of core structures can be used to synthesize branched linkers. The choice depends on the desired geometry and the synthetic route. Common examples include:
-
1,1,1-tris(hydroxymethyl)ethane (TME): Provides a simple, flexible, and synthetically accessible core for creating trivalent PROTACs.[6][8]
-
Trisubstituted Benzene Rings: Offer a more rigid core structure. The substitution pattern (e.g., 1,2,5-trisubstituted) can be designed to control the orientation of the attached ligands.[9][10]
-
Trifunctional Amino Acids: Natural amino acids like L-aspartic acid can serve as biocompatible building blocks for branched linkers.[1][2]
Q3: How do I choose the appropriate orthogonal protecting groups for my asymmetric synthesis?
A3: The selection of orthogonal protecting groups is critical for the successful stepwise synthesis of an asymmetric branched PROTAC. The key is to choose groups that can be removed selectively without affecting the others. A common strategy involves:
-
Acid-Labile Group: t-Butoxycarbonyl (Boc) is widely used and is removed with mild acid (e.g., TFA).
-
Base-Labile Group: Fluorenylmethyloxycarbonyl (Fmoc) is removed with a mild base (e.g., piperidine).
-
Hydrogenolysis-Labile Group: Benzyl (Bn) or Carboxybenzyl (Cbz) groups are removed by catalytic hydrogenation.
By strategically placing these groups on the different arms of your branched linker, you can control the sequence of deprotection and ligand conjugation.
Q4: What are the key analytical techniques for characterizing asymmetric branched PROTACs?
A4: Due to their high molecular weight and complex structures, a combination of analytical techniques is essential for the unambiguous characterization of asymmetric branched PROTACs:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the final compound and key intermediates.
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, which provides strong evidence for the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To confirm the chemical structure. The spectra of large PROTACs can be complex and may require advanced NMR techniques for full assignment.
-
Preparative and Analytical HPLC: To purify the final compound and assess its purity.
Data Presentation
Table 1: Comparison of Degradation Potency (DC₅₀) for Bivalent vs. Trivalent PROTACs Targeting BET Proteins
| PROTAC | Type | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Reference |
| MZ1 | Bivalent (Linear) | BRD4 | VHL | HeLa | ~25 | [5] |
| SIM1 | Trivalent (Branched) | BRD4 | VHL | HeLa | <1 | [5] |
| MZ1 | Bivalent (Linear) | BRD2 | VHL | HeLa | >1000 | [5] |
| SIM1 | Trivalent (Branched) | BRD2 | VHL | HeLa | ~20 | [5] |
| MZ1 | Bivalent (Linear) | BRD3 | VHL | HeLa | ~500 | [5] |
| SIM1 | Trivalent (Branched) | BRD3 | VHL | HeLa | ~50 | [5] |
Note: DC₅₀ values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Summarized Protocol for the Synthesis of a Trivalent PROTAC (SIM1)
The synthesis of the trivalent PROTAC SIM1 involves the creation of a branched core from 1,1,1-tris(hydroxymethyl)ethane (TME), followed by the sequential attachment of the VHL E3 ligase ligand and two BET protein inhibitor ligands.[5]
-
Synthesis of the Branched Core:
-
Start with TME as the branching core.
-
Selectively protect two of the three hydroxyl groups (e.g., as silyl ethers).
-
Functionalize the unprotected hydroxyl group to introduce a linker with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide coupling) for conjugation to the E3 ligase ligand.
-
Deprotect the two remaining hydroxyl groups.
-
-
Attachment of the E3 Ligase Ligand:
-
Conjugate a derivative of the VHL ligand (e.g., VH032) to the reactive handle on the branched core via an appropriate reaction (e.g., amide coupling).
-
-
Attachment of the Target Protein Ligands:
-
Functionalize the two free hydroxyl groups on the core with linkers containing a reactive group (e.g., a carboxylic acid for amide coupling).
-
In the final step, couple the BET inhibitor ligand (a derivative of JQ1) to the two reactive linkers. This is typically done in a 2:1 molar ratio of the BET ligand to the branched intermediate.
-
-
Purification:
-
Purify the final trivalent PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: A general workflow for the synthesis of asymmetric branched PROTACs.
Caption: A logical workflow for troubleshooting low yields in branched PROTAC synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 4. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving reaction efficiency for coupling to NH-bis(PEG2-C2-Boc)
Technical Support Center: NH-bis(PEG2-C2-Boc) Coupling Reactions
Welcome to the technical support center for NH-bis(PEG2-C2-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction efficiency when coupling to this versatile, bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling a carboxylic acid to NH-bis(PEG2-C2-Boc)?
The main challenges in coupling a carboxylic acid to NH-bis(PEG2-C2-Boc) often revolve around achieving high efficiency and avoiding side reactions. Key factors include steric hindrance from the bulky Boc protecting groups, suboptimal reaction conditions (such as pH and solvent), the choice of coupling reagents, and the potential for side reactions like the formation of N-acylurea.[1][2]
Q2: Which coupling reagents are recommended for reactions with NH-bis(PEG2-C2-Boc)?
Standard carbodiimide coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with NHS (N-hydroxysuccinimide) are commonly used for forming a stable amide bond.[3][4][5] For more challenging couplings, or to improve yields, more potent uronium-based reagents such as HATU or phosphonium-based reagents like PyBOP can be effective alternatives.[6][7]
Q3: What is the optimal pH for coupling reactions involving NH-bis(PEG2-C2-Boc)?
A two-step pH adjustment is often recommended for optimal results with EDC/NHS chemistry. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[8][9] The subsequent coupling to the primary amine of the PEG linker is favored at a physiological to slightly basic pH of 7.0-8.5.[8][9]
Q4: Can I use any buffer for this coupling reaction?
No, it is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. For the activation step, MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice. For the coupling step, phosphate-buffered saline (PBS) is commonly used.[9][10] Buffers such as Tris or glycine should be avoided as they contain reactive primary amines.[9]
Q5: How can I monitor the progress of the coupling reaction?
The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (Kaiser) test to detect the presence of unreacted primary amines.[1][11] For a more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product and any side products.[12]
Q6: What should I do if I observe low coupling efficiency?
If you experience low coupling efficiency, consider the following troubleshooting steps:
-
Double Coupling: Repeat the coupling step with fresh reagents.[11]
-
Increase Reagent Concentration: Use a higher molar excess of the coupling reagents and the molecule to be coupled.[11]
-
Extend Reaction Time: Increase the duration of the coupling reaction to allow it to proceed to completion.[11]
-
Switch to a More Potent Coupling Reagent: If EDC/NHS is not effective, consider using HATU or PyBOP.[6][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of a carboxylic acid to NH-bis(PEG2-C2-Boc).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (EDC/NHS are moisture sensitive). | Use fresh, properly stored reagents. Allow them to warm to room temperature before opening to prevent condensation.[9] |
| Suboptimal pH. | Verify the pH of your reaction buffers. Use a two-step pH protocol: activation at pH 4.5-6.0 and coupling at pH 7.0-8.5.[8][9] | |
| Inappropriate buffer composition. | Ensure your buffers do not contain competing nucleophiles (e.g., Tris, glycine) or carboxyl groups.[9] | |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU or PyBOP.[6][11] | |
| Presence of Multiple Unidentified Products in LC-MS | N-acylurea side product formation (with carbodiimides). | Add an equivalent of HOBt or OxymaPure to the reaction to suppress this side reaction.[2] |
| Degradation of starting materials or product. | Confirm the integrity of your starting materials before the reaction. Ensure the product is stable under the reaction and work-up conditions. | |
| Precipitation of Reagents or Starting Materials | Poor solubility in the chosen solvent. | Ensure all components are soluble in the reaction solvent. For less polar molecules, anhydrous DMF or DCM may be suitable.[6] For biomolecules, aqueous buffers are preferred. |
| TFA salts inhibiting the reaction. | If your starting material is a TFA salt, the acidity can neutralize the base required for the coupling reaction. Consider an additional equivalent of a non-nucleophilic base like DIPEA.[12] |
Experimental Protocols
Protocol 1: Standard EDC/NHS Coupling
This protocol describes a general procedure for coupling a carboxyl-containing molecule to NH-bis(PEG2-C2-Boc) using EDC and NHS.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Carboxyl-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Carboxyl Activation: Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS to the solution.[9]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Coupling Reaction: Dissolve the NH-bis(PEG2-C2-Boc) in Coupling Buffer.
-
Add the activated carboxyl solution to the NH-bis(PEG2-C2-Boc) solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method.
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended for sterically hindered couplings or when higher efficiency is required.
Materials:
-
NH-bis(PEG2-C2-Boc)
-
Carboxyl-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxyl-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 15-30 minutes at room temperature for activation.
-
In a separate vial, dissolve NH-bis(PEG2-C2-Boc) in anhydrous DMF.
-
Add the activated carboxyl solution to the NH-bis(PEG2-C2-Boc) solution.
-
Let the reaction proceed for 1-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water or a suitable quenching agent.
-
Purify the conjugate by chromatography.
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Solvent |
| EDC/NHS | Water-soluble byproducts, mild conditions.[13] | Can form N-acylurea side products, may have lower efficiency for hindered couplings.[2] | Aqueous buffers, DMF, DCM |
| HATU | High coupling efficiency, fast reaction times, low racemization.[6][13] | More expensive than EDC, requires anhydrous conditions. | DMF, NMP |
| PyBOP | High efficiency, suitable for sterically hindered couplings.[6] | Can be less effective than HATU for some substrates, requires anhydrous conditions. | DMF, DCM |
Table 2: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[8][9] |
| Coupling pH | 7.0 - 8.5 | Favors the reaction with the primary amine.[8][9] |
| EDC Molar Excess | 2 - 10 fold | Drives the activation reaction to completion.[9] |
| NHS Molar Excess | 2 - 5 fold | Stabilizes the activated intermediate.[3][9] |
| Temperature | 4°C - Room Temp | Lower temperatures can increase the stability of the activated ester.[8] |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the substrates.[6][11] |
Visual Guides
Caption: Troubleshooting workflow for addressing low coupling yield.
Caption: Logical flow for two-step pH optimization in EDC/NHS coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to NH-bis(PEG2-C2-Boc) and NH-bis(PEG4-C2-Boc) Linkers in Drug Development
In the landscape of advanced biotherapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of the conjugate. This guide provides a detailed comparison of two such linkers: NH-bis(PEG2-C2-Boc) and NH-bis(PEG4-C2-Boc), focusing on their structural differences, impact on conjugate performance, and the experimental methodologies used for their evaluation.
Structural and Physicochemical Properties
The fundamental difference between NH-bis(PEG2-C2-Boc) and NH-bis(PEG4-C2-Boc) lies in the length of the PEG chain. NH-bis(PEG2-C2-Boc) contains two ethylene glycol units, while NH-bis(PEG4-C2-Boc) incorporates four. This seemingly subtle variation has significant implications for the overall properties of the linker and the resulting conjugate.
| Property | NH-bis(PEG2-C2-Boc) | NH-bis(PEG4-C2-Boc) | Impact of Increased PEG Length |
| Molecular Weight | Lower | Higher | Increased hydrodynamic radius, potentially leading to reduced renal clearance and a longer plasma half-life.[1] |
| Linker Length | Shorter | Longer | Provides greater spatial separation between the antibody and the cytotoxic payload in an ADC.[2] This can reduce steric hindrance and potentially improve target binding. |
| Hydrophilicity | High | Higher | The addition of ethylene glycol units increases water solubility.[3][4] This is crucial for mitigating the aggregation often caused by hydrophobic drug payloads.[2] |
Impact on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker directly influences several key performance attributes of an ADC, including its stability, efficacy, and pharmacokinetic profile.[2][3]
Stability and Aggregation
A primary challenge in ADC development is the propensity of the conjugates to aggregate, driven by the hydrophobicity of the cytotoxic payload.[2] PEG linkers create a hydrophilic cloud around the payload, which helps to prevent these intermolecular interactions.
-
NH-bis(PEG4-C2-Boc) , with its longer PEG chain, is expected to provide a more substantial hydration shell compared to NH-bis(PEG2-C2-Boc). This enhanced hydrophilicity can lead to a greater reduction in aggregation and improved overall stability of the ADC.[2][4]
Pharmacokinetics and Efficacy
The length of the PEG linker has been shown to correlate with the plasma exposure and tumor uptake of ADCs.
-
Studies have demonstrated that increasing the PEG chain length can lead to higher plasma and tumor exposure.[5] For instance, a study comparing ADCs with 2, 4, 8, 12, and 24 PEG units showed that ADCs with 8 or more units had significantly higher tumor-to-plasma exposure ratios and greater efficacy in reducing tumor weight compared to those with 2 or 4 PEG units.[5]
-
This suggests that an ADC constructed with NH-bis(PEG4-C2-Boc) may exhibit a more favorable pharmacokinetic profile and potentially greater in vivo efficacy than one made with NH-bis(PEG2-C2-Boc) . However, it is important to note that there is an optimal PEG length, and excessively long linkers can sometimes lead to reduced cytotoxicity.[6]
The following diagram illustrates the general workflow for developing and evaluating an ADC, highlighting the stages where the choice of linker is critical.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a specific ADC, a series of well-defined experiments are necessary. The following are detailed protocols for key assays used to compare ADCs constructed with NH-bis(PEG2-C2-Boc) and NH-bis(PEG4-C2-Boc).
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To quantify the average number of drug-linker molecules conjugated to each antibody and assess the distribution of different drug-loaded species.
-
Materials:
-
ADC samples (with PEG2 and PEG4 linkers)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Dilute ADC samples to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.
-
Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the different ADC species based on their hydrophobicity.
-
Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak areas.
-
Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC preparations.
-
Materials:
-
ADC samples
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
SEC HPLC Column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Dilute ADC samples to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.
-
Chromatographic Separation: Inject the prepared ADC sample. Run the separation isocratically for 20 minutes.
-
Data Analysis: Integrate the peak areas for aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area.[7]
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.
-
Materials:
-
ADC samples
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads
-
LC-MS system
-
-
Procedure:
-
Incubation: Add the ADC to the plasma to a final concentration of 100 µg/mL. A control sample in PBS should be run in parallel. Incubate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 24, 48, 96 hours), collect aliquots of the incubation mixtures and store them at -80°C.
-
ADC Isolation: Use Protein A/G magnetic beads to capture the ADC from the plasma.
-
LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation.
-
The following diagram illustrates the potential degradation pathways for an ADC in plasma, which these stability studies aim to characterize.
Conclusion
The choice between NH-bis(PEG2-C2-Boc) and NH-bis(PEG4-C2-Boc) linkers is a critical decision in the design of ADCs and other bioconjugates. While both linkers provide the benefits of PEGylation, the longer chain of NH-bis(PEG4-C2-Boc) is likely to offer superior performance in terms of reducing aggregation and improving the pharmacokinetic profile of the resulting conjugate. However, the optimal linker length is context-dependent and must be determined empirically for each specific antibody, payload, and target combination. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Linker Alternatives in PROTAC Synthesis: Beyond NH-bis(PEG2-C2-Boc)
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are comprised of a target protein ligand, an E3 ligase ligand, and a linker. While often perceived as a mere spacer, the linker's chemical nature, length, and rigidity are paramount determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide presents an objective comparison of alternatives to the commonly used NH-bis(PEG2-C2-Boc) linker, supported by experimental data to inform the synthesis of next-generation protein degraders.
The linker is not a passive tether; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1] Conversely, a suboptimal linker can introduce steric hindrance, prevent stable complex formation, or result in unproductive ternary complexes.[1]
The Expanding Toolbox of PROTAC Linkers
While polyethylene glycol (PEG) linkers like NH-bis(PEG2-C2-Boc) are widely used to enhance solubility, the field is increasingly exploring a diverse range of linker chemistries to fine-tune PROTAC properties.[2][3] The primary alternatives can be broadly categorized into flexible and rigid linkers.
Flexible Linkers: These are the most common type in early-stage PROTAC development due to their synthetic accessibility.[4]
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[4] They are generally hydrophobic, which can improve cell membrane permeability.[5]
-
Polyethylene Glycol (PEG) Chains: These are widely used to improve the solubility of PROTACs.[4] The repeating ethylene glycol units impart polarity and can participate in hydrogen bonding.[4]
Rigid Linkers: To overcome the drawbacks of flexible linkers, such as potential entropic penalties upon binding, researchers are turning to more rigid designs.[4][6]
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[4][7]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[7]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[4][7]
Data Presentation: A Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize quantitative data from various case studies, comparing the performance of PROTACs with different linker types.
Table 1: Comparison of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying Linker Compositions.
| PROTAC Linker Type | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible | BTK | Cereblon (CRBN) | PEG, 2 units | >5000 | <10 | [8] |
| Flexible | BTK | Cereblon (CRBN) | PEG, ≥4 units | 1-40 | >90 | [8] |
| Rigid | BTK | Cereblon (CRBN) | Piperazine-based | 25 | ~95 | [8] |
Data in this table is representative and synthesized from trends reported in the literature for BTK degraders. Actual values are dependent on the specific experimental conditions.
Table 2: Impact of Linker Rigidity on the Degradation of BET Proteins.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | PEG-based | 25-100 | >80 | [9] |
| Compound X | BRD4 | VHL | Alkyl chain | ~500 | ~60 | [10] |
| ACBI1 | SMARCA2/4 | VHL | Aryl-based (rigid) | <10 | >90 | [9] |
This table illustrates the principle that for certain targets, a more rigid linker can lead to enhanced degradation potency. Data is synthesized from published literature.
Mandatory Visualization
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for the comparative evaluation of PROTAC linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Synthesis of a PROTAC with a Piperazine-Based Linker (Generalized)
This protocol outlines a generalized, multi-step synthesis for a PROTAC incorporating a rigid piperazine linker.
Materials:
-
Warhead (POI ligand) with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Boc-piperazine
-
Alkyl dihalide (e.g., 1-bromo-3-chloropropane)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel, HPLC solvents)
Procedure:
-
Mono-alkylation of Piperazine: React Boc-piperazine with an excess of an alkyl dihalide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to achieve mono-alkylation. Purify the product by column chromatography.
-
Coupling to the First Ligand: Couple the mono-alkylated piperazine to the first PROTAC ligand (e.g., the warhead with a carboxylic acid) using standard amide coupling conditions. Dissolve the warhead in anhydrous DMF, add HATU and DIPEA, and stir for 15 minutes. Add the mono-alkylated piperazine and stir at room temperature overnight. Purify the coupled product.[3]
-
Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen by treating the intermediate from step 2 with TFA in DCM.[3]
-
Coupling to the Second Ligand: Couple the deprotected piperazine-linker-ligand intermediate to the second PROTAC ligand (e.g., the E3 ligase ligand with a carboxylic acid) using standard amide coupling conditions (e.g., HATU/DIPEA) as described in step 2.[3]
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.[3]
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.[7][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[11][12]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.[10][11]
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band densities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC50 and Dmax.[8][10]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of PROTACs across an artificial membrane.[13]
Materials:
-
96-well filter plates and acceptor plates
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of each well in the 96-well filter plate with the lipid solution.[13]
-
Plate Preparation: Fill the wells of the acceptor plate with PBS. Prepare solutions of the test PROTACs and control compounds in PBS and add them to the donor wells of the coated filter plate.[13]
-
Incubation: Place the donor filter plate on top of the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.[13]
-
Quantification: After incubation, determine the concentration of the PROTACs in both the donor and acceptor wells using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).[13]
Conclusion
The strategic selection of a linker is a critical and highly tunable aspect of PROTAC design. The case studies and protocols presented here demonstrate that variations in linker length, composition, and rigidity can have a profound impact on the potency, selectivity, and pharmacokinetic properties of a protein degrader. While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and overall drug-like properties.[1][3] A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, is crucial for identifying the optimal candidate that balances the multifaceted requirements for a successful therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Characterization of NH-bis(PEG2-C2-Boc) and Alternative PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of PROTAC (Proteolysis Targeting Chimera) linkers is fundamental to understanding their conformational dynamics and impact on ternary complex formation, ultimately influencing degradation efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and quality control of these critical bifunctional molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of the branched linker, NH-bis(PEG2-C2-Boc), alongside two commonly employed linear alternatives.
Performance Comparison: ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted and observed chemical shifts (δ) for NH-bis(PEG2-C2-Boc) and two alternative linear PEG-based linkers. The data for NH-bis(PEG2-C2-Boc) is based on predicted values for a closely related structure, while the data for the linear alternatives is compiled from typical values observed for such compounds.[1] All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Functional Group | Assignment | Predicted/Observed Chemical Shift (δ ppm) | Multiplicity | Integration |
| NH-bis(PEG2-C2-Boc) | Boc (-C(CH₃)₃) | a | ~1.44 | s | 18H |
| PEG (-OCH₂CH₂O-) | b | ~3.60 - 3.70 | m | 16H | |
| -CH₂-N- | c | ~2.75 | t | 4H | |
| -CH₂-NHBoc | d | ~3.25 | q | 4H | |
| -NH- (carbamate) | e | ~5.10 | br s | 2H | |
| Boc-NH-PEG2-C2-NH₂ | Boc (-C(CH₃)₃) | f | ~1.44 | s | 9H |
| PEG (-OCH₂CH₂O-) | g | ~3.55 - 3.65 | m | 8H | |
| -CH₂-NHBoc | h | ~3.20 | q | 2H | |
| -CH₂-NH₂ | i | ~2.85 | t | 2H | |
| -NH- (carbamate) | j | ~5.20 | br s | 1H | |
| -NH₂ | k | ~1.50 | br s | 2H | |
| Boc-NH-PEG2-COOH | Boc (-C(CH₃)₃) | l | ~1.44 | s | 9H |
| PEG (-OCH₂CH₂O-) | m | ~3.60 - 3.75 | m | 8H | |
| -CH₂-NHBoc | n | ~3.35 | q | 2H | |
| -CH₂-COOH | o | ~2.62 | t | 2H | |
| -NH- (carbamate) | p | ~5.05 | br s | 1H | |
| -COOH | q | ~11.0-12.0 | br s | 1H |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Functional Group | Assignment | Predicted/Observed Chemical Shift (δ ppm) |
| NH-bis(PEG2-C2-Boc) | Boc (-C(CH₃)₃) | A | ~28.4 |
| Boc (-C(CH₃)₃) | B | ~79.1 | |
| Boc (-C=O) | C | ~156.1 | |
| PEG (-OCH₂CH₂O-) | D | ~69.5 - 70.5 | |
| -CH₂-N- | E | ~49.5 | |
| -CH₂-NHBoc | F | ~40.3 | |
| Boc-NH-PEG2-C2-NH₂ | Boc (-C(CH₃)₃) | G | ~28.4 |
| Boc (-C(CH₃)₃) | H | ~79.0 | |
| Boc (-C=O) | I | ~156.0 | |
| PEG (-OCH₂CH₂O-) | J | ~70.0 - 70.3 | |
| -CH₂-NHBoc | K | ~40.2 | |
| -CH₂-NH₂ | L | ~41.7 | |
| Boc-NH-PEG2-COOH | Boc (-C(CH₃)₃) | M | ~28.4 |
| Boc (-C(CH₃)₃) | N | ~79.2 | |
| Boc (-C=O) | O | ~156.2 | |
| PEG (-OCH₂CH₂O-) | P | ~69.8 - 70.4 | |
| -CH₂-NHBoc | Q | ~40.5 | |
| -CH₂-COOH | R | ~35.1 | |
| -COOH | S | ~174.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural verification of PROTAC linkers.
1. Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical and depends on the solubility of the linker. Chloroform-d (CDCl₃) is commonly used for Boc-protected PEG linkers. For more polar analogs, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically adequate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Handling: PEG-containing molecules can be hygroscopic. It is important to use dry solvents and handle the sample in a low-humidity environment to prevent water contamination, which can obscure exchangeable proton signals (e.g., -NH).
2. NMR Data Acquisition
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion, which is particularly important for resolving the overlapping methylene signals in the PEG chains.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing and Analysis
-
Referencing: The spectra should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: In the ¹H NMR spectrum, the integration of the signals should be carefully analyzed to confirm the ratio of protons in different parts of the molecule (e.g., Boc group vs. PEG chain).
-
Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) provide valuable information about the number of neighboring protons, aiding in the assignment of signals.
Visualizing PROTAC Structure and Workflow
The following diagrams illustrate the general structure of a PROTAC molecule and a typical experimental workflow for its synthesis and characterization.
References
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with NH-bis(PEG2-C2-Boc) and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing a PROTAC's efficacy, solubility, and cell permeability. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of proteins modified with the flexible, PEG-based linker NH-bis(PEG2-C2-Boc) and its alternatives, including alkyl and rigid linkers. This objective analysis, supported by experimental data and detailed protocols, will aid researchers in making informed decisions for the characterization of their protein conjugates.
Understanding the Linker's Role in Mass Spectrometry Analysis
The chemical nature of the linker not only dictates the biological activity of a PROTAC but also significantly impacts its characterization by mass spectrometry. Different linker types exhibit distinct fragmentation patterns and may require tailored analytical approaches.
NH-bis(PEG2-C2-Boc) is an alkyl/ether-based PROTAC linker. PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker itself is a crucial element in this process.
Comparative Analysis of Linker Performance in Mass Spectrometry
The choice of linker influences several analytical parameters in a mass spectrometry workflow. Below is a comparison of NH-bis(PEG2-C2-Boc) with common alkyl and rigid linker alternatives.
| Feature | NH-bis(PEG2-C2-Boc) (PEG-based) | Alkyl Linkers (e.g., Alkyl-C4-acid) | Rigid Linkers (e.g., Piperidine-based) |
| Primary MS Challenge | Potential for polydispersity in longer PEG chains, though less of a concern with discrete PEGs. | Hydrophobicity can lead to poor solubility and ionization. | Can be synthetically more complex, leading to a higher chance of impurities. |
| Expected Fragmentation | Characteristic neutral loss of the Boc group (100 Da). Fragmentation of the PEG chain leading to a ladder of ions separated by 44 Da (C₂H₄O). | Cleavage of C-C bonds in the alkyl chain. | Ring opening fragmentation of the piperidine moiety. |
| Ionization Efficiency (ESI) | Generally good due to the presence of ether oxygens which can be protonated. | Can be lower due to hydrophobicity. | Generally good, especially if the piperidine nitrogen is protonated. |
| Data Interpretation | The repeating PEG unit fragmentation can sometimes complicate spectral interpretation. | Fragmentation is often predictable and straightforward to interpret. | Fragmentation can be complex and may require reference spectra for confident identification. |
Experimental Protocols for Mass Spectrometry Analysis
Detailed and reproducible experimental protocols are crucial for the accurate characterization of protein conjugates. Below are generalized protocols for intact protein analysis and peptide mapping.
Protocol 1: Intact Mass Analysis of a Modified Protein by LC-MS
This protocol is designed to determine the molecular weight of the intact protein conjugate and to assess the degree of modification.
1. Sample Preparation:
-
Reconstitute the purified protein conjugate in a suitable buffer, such as 10 mM ammonium acetate, to a final concentration of 1 mg/mL.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method. Elute the protein in a small volume of 50% acetonitrile, 0.1% formic acid.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for protein separation (e.g., C4, 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan a wide m/z range (e.g., 500-4000) to encompass the expected charge states of the protein conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the modified protein to the unmodified protein to confirm conjugation.
Protocol 2: Peptide Mapping Analysis by LC-MS/MS
This protocol is used to identify the specific site(s) of linker attachment on the protein.[1][2]
1. Protein Digestion:
-
Denature the protein conjugate (e.g., by heating at 95°C for 5 minutes in the presence of 6 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein with a protease such as trypsin overnight at 37°C.[1]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for peptide separation (e.g., C18, 2.1 mm x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation, for example, 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry (MS/MS):
-
Instrument: A high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. Search for the mass of the linker as a variable modification on potential amino acid residues (e.g., lysine).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics, and ultimately, its anti-tumor efficacy.[1][2] Among the various linker technologies, polyethylene glycol (PEG) has become an indispensable tool for optimizing ADC performance.[1] The length of the PEG chain is a key, tunable parameter that can profoundly impact the physicochemical and pharmacological properties of an ADC.[3][4] This guide provides an objective comparison of the efficacy of ADCs with different length PEG linkers, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADCs
PEG is a hydrophilic and biocompatible polymer that offers several advantages when incorporated into ADC linkers.[1] The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody can lead to challenges such as aggregation and premature drug release.[5] PEG linkers address these issues through two primary mechanisms:
-
Increased Hydrophilicity: The repeating ethylene oxide units of a PEG chain create a hydration shell around the linker and the attached payload, increasing the overall water solubility of the ADC.[5][6] This is particularly crucial for preventing aggregation when dealing with hydrophobic payloads and high drug-to-antibody ratios (DARs).[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[1][4] This extended circulation time can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[1][3]
The choice of PEG linker length involves a critical balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.[2]
Comparative Efficacy Data
The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry.[3][5] However, preclinical studies consistently demonstrate clear trends when comparing the performance of ADCs with varying PEG linker lengths.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | Linker PEG Length | Target Cell Line | IC50 (ng/mL) | Key Observation |
| anti-HER2-MMAE | No PEG | HER2+ | 10 | High in vitro potency. |
| anti-HER2-MMAE | PEG4 | HER2+ | 15 | Slight decrease in potency with shorter PEG chain. |
| anti-HER2-MMAE | PEG8 | HER2+ | 25 | Further decrease in potency with longer PEG chain. |
| anti-HER2-MMAE | PEG12 | HER2+ | 30 | Continued trend of reduced in vitro potency. |
| anti-HER2-MMAE | PEG24 | HER2+ | 50 | Significant decrease in potency with the longest PEG chain. |
Data synthesized from multiple preclinical studies.[1][3] A lower IC50 value indicates higher cytotoxicity.
The data in Table 1 illustrates a common trade-off: longer PEG chains can lead to a decrease in in vitro potency.[3] This may be attributed to steric hindrance from the PEG chain, which can interfere with antigen binding or the subsequent intracellular processing and release of the payload.[4]
Table 2: Effect of PEG Linker Length on Pharmacokinetics in Rodents
| ADC Construct | Linker PEG Length | Half-life (t½, hours) | Clearance (mL/hr/kg) | Key Observation |
| IgG-MMAE | No PEG | 50 | 0.8 | Rapid clearance. |
| IgG-MMAE | PEG4 | 80 | 0.5 | Increased half-life and reduced clearance. |
| IgG-MMAE | PEG8 | 120 | 0.3 | Significant improvement in PK profile. |
| IgG-MMAE | PEG12 | 125 | 0.28 | PK properties begin to plateau. |
| IgG-MMAE | PEG24 | 130 | 0.25 | Minimal additional PK benefit beyond a certain PEG length. |
Data synthesized from multiple preclinical studies.[8][9][10]
As shown in Table 2, increasing the PEG linker length generally leads to a longer plasma half-life and reduced clearance.[8][11] This is a direct result of the increased hydrodynamic size imparted by the PEG chain.[4] Notably, studies have shown a threshold effect, where beyond a certain length (e.g., PEG8), further increases in PEG length result in diminishing improvements in pharmacokinetic parameters.[8][9]
Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy
| ADC Construct | Linker PEG Length | Xenograft Model | Tumor Growth Inhibition (%) | Key Observation |
| anti-Tumor-Ag-MMAE | No PEG | L540cy | 11 | Limited in vivo efficacy. |
| anti-Tumor-Ag-MMAE | PEG2 | L540cy | 35-45 | Improved tumor growth inhibition. |
| anti-Tumor-Ag-MMAE | PEG4 | L540cy | 35-45 | Similar efficacy to PEG2. |
| anti-Tumor-Ag-MMAE | PEG8 | L540cy | 75-85 | Significant enhancement in antitumor activity. |
| anti-Tumor-Ag-MMAE | PEG12 | L540cy | 75-85 | Maintained high efficacy. |
| anti-Tumor-Ag-MMAE | PEG24 | L540cy | 75-85 | Efficacy plateaus with longer PEG chains. |
Data from a study investigating ADCs with side-chain PEGylated drug-linkers in a L540cy xenograft model.[11]
The in vivo data presented in Table 3 highlights the practical benefits of optimizing PEG linker length. Despite potentially lower in vitro potency, ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) demonstrated significantly greater tumor growth inhibition compared to those with shorter or no PEG linkers.[11] This enhanced in vivo efficacy is a direct consequence of the improved pharmacokinetic profile, which leads to greater tumor exposure to the ADC.[11]
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the structure of an ADC, the experimental workflow for evaluating different linkers, and the general mechanism of action.
Experimental Protocols
The following are outlines of the key experimental methodologies used to generate the comparative data presented in this guide.
ADC Synthesis, Purification, and Characterization
-
Antibody Modification: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups on interchain cysteines.[3]
-
Drug-Linker Activation: The PEGylated drug-linker with a maleimide group is prepared.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable thioether bond.[3]
-
Purification: The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[3]
-
Characterization:
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in an appropriate medium.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[2][3]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[3]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.[2][3][13]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[3]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.[3]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the ADC.[3]
In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.[2][11]
-
Treatment Initiation: Once tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment groups.[2]
-
Administration: ADCs and a vehicle control are administered, typically intravenously, according to a specified dosing schedule.[2][11]
-
Tumor Measurement: Tumor volumes are measured periodically throughout the study.[2]
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[2]
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and, consequently, in vivo efficacy, particularly for hydrophobic payloads.[3] The optimal PEG linker length is a delicate balance that must be determined empirically for each specific ADC, taking into account the antibody, payload, and target indication.[3] The systematic evaluation of a series of PEG linker lengths, as outlined in this guide, is a crucial step in the development of a safe and effective antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Branched vs. Linear PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy and pharmacokinetic profile of bioconjugates. Among the most prevalent linkers, polyethylene glycol (PEG) stands out for its hydrophilicity, biocompatibility, and ability to improve the stability and solubility of conjugated molecules. The architecture of the PEG linker, specifically whether it is linear or branched, significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection of the optimal linker architecture for specific bioconjugation applications.
Executive Summary
Linear PEG linkers , characterized by a single chain of repeating ethylene glycol units, offer simplicity, predictability, and minimal steric hindrance, making them suitable for applications where precise control over linker length and cost-effectiveness are paramount.[1][2]
Branched PEG linkers , which feature multiple PEG arms extending from a central core, provide a larger hydrodynamic volume and superior shielding effects.[1][3] These characteristics can lead to prolonged in vivo circulation, reduced immunogenicity, and the potential for a higher payload capacity, particularly in the context of antibody-drug conjugates (ADCs).[1] However, the increased structural complexity of branched linkers can introduce greater steric hindrance, which may impact binding affinity and the kinetics of enzymatic cleavage.[1][4]
Structural Differences
The fundamental difference between linear and branched PEG linkers lies in the arrangement of the ethylene glycol chains. Linear PEGs consist of a single, straight chain, whereas branched PEGs have multiple chains radiating from a central point.[3] This architectural distinction has profound implications for the bioconjugate's interaction with its biological environment.
Caption: Structural comparison of linear and branched PEG linkers.
Quantitative Performance Comparison
The choice between a linear and a branched PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the bioconjugate. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 |
| Branched | 10 (2x5) | Human Serum Albumin (HSA) | 5.1 |
| Linear | 20 | α-lactalbumin | 5.8 |
| Branched | 20 (2x10) | α-lactalbumin | 6.5 |
Note: Data is compiled from multiple sources to illustrate general trends. Direct comparison is most accurate when the total molecular weight of the PEG is consistent.
Table 2: Pharmacokinetic Parameters of PEGylated Proteins in Mice
| Linker Type | PEG Molecular Weight (kDa) | Protein | Terminal Half-Life (t½) (hours) |
| Linear | 20 | Interferon-α | ~30 |
| Branched | 40 (2x20) | Interferon-α | ~65 |
| Linear | ~2 | CapD S334C-CP | 5.3 |
| Branched | ~2 (3-prong) | CapD S334C-CP | 7.7[5] |
Table 3: Impact on Drug-to-Antibody Ratio (DAR) and Stability of Antibody-Drug Conjugates (ADCs)
| Linker Architecture | Payload | Average DAR | % Payload Loss in Mouse Plasma (24h) |
| Linear PEG4 | Auristatin | ~3.8 | 22% |
| Linear PEG8 | Auristatin | ~3.7 | 12% |
| Branched (2xPEG12) | Auristatin | ~7.6 | <10% |
Note: This table represents typical data, demonstrating that branched linkers can achieve higher DARs with potentially improved plasma stability.[6]
Experimental Protocols
Detailed and reproducible experimental evaluation is essential for selecting the optimal linker. Below are representative protocols for key experiments comparing linear and branched PEG linkers.
Protocol 1: Antibody Conjugation with Linear and Branched PEG-NHS Esters
Objective: To conjugate an antibody with both a linear and a branched PEG linker activated with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
Linear PEG-NHS ester.
-
Branched PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column).
Methodology:
-
Antibody Preparation: If necessary, perform a buffer exchange to an amine-free buffer like PBS at pH 7.2-8.0. Adjust the antibody concentration to a range of 1-10 mg/mL.[3]
-
PEG-NHS Ester Solution Preparation: Allow the vials of both linear and branched PEG-NHS esters to equilibrate to room temperature. Immediately before use, dissolve the required amount of each PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the linear PEG-NHS ester stock solution to the antibody solution.[3]
-
In a separate reaction, add the same molar excess of the branched PEG-NHS ester stock solution to an equal amount of the antibody solution.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][7]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Purify the resulting PEGylated antibodies from unreacted PEG linkers and byproducts using size-exclusion chromatography or dialysis.[3][7]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine and compare the average DAR of ADCs prepared with linear and branched PEG linkers.
Materials:
-
Purified ADCs from Protocol 1.
-
HPLC system with a UV detector.
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR).[8]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8]
Methodology:
-
Sample Preparation: Dilute the ADC samples in Mobile Phase A.[8]
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample and elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).[8]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of ADCs with linear and branched PEG linkers in plasma by monitoring the change in DAR over time.
Methodology:
-
Incubation: Dilute the ADCs to a final concentration of 100 µg/mL in human or mouse plasma. Incubate the samples at 37°C.[6]
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the aliquots and store them at -80°C.[6]
-
ADC Capture: At the time of analysis, thaw the samples and capture the ADC using Protein A/G magnetic beads.[6]
-
Analysis: Elute the captured ADC, reduce the interchain disulfide bonds, and analyze by LC-MS to determine the average DAR at each time point.[6]
-
Data Interpretation: Plot the average DAR versus time to determine the rate of drug deconjugation. A slower decrease in DAR indicates higher stability.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for comparing ADC efficacy and the logical relationships influencing the choice between linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Caption: Decision framework for linker selection.
Conclusion
The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[1][3] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[3] However, the simplicity, lower steric hindrance, and cost-effectiveness of linear linkers make them a valuable and often preferred choice in contexts where precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety.[3][4] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.[4]
References
Purity Analysis of Synthesized NH-bis(PEG2-C2-Boc): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical step in the development of robust and effective bioconjugates. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of NH-bis(PEG2-C2-Boc), a bifunctional, PEGylated linker. It further compares its performance attributes to common alternatives, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
NH-bis(PEG2-C2-Boc) is a valuable tool in bioconjugation, featuring two Boc-protected amine functionalities connected by a flexible polyethylene glycol (PEG) spacer. This structure allows for the creation of complex architectures in drug development. However, the synthetic process can yield impurities, including incompletely functionalized molecules or variations in the PEG chain length. Rigorous purity analysis is therefore essential to guarantee the quality and consistency of the final bioconjugate.
Performance Comparison: NH-bis(PEG2-C2-Boc) vs. Alternative Linkers
The choice of a bifunctional linker can significantly impact the stability, solubility, and in vivo efficacy of an ADC or PROTAC.[1][2] Below is a comparative overview of NH-bis(PEG2-C2-Boc) against other commonly used linker classes.
| Feature | NH-bis(PEG2-C2-Boc) | Alkyl Linkers | Rigid Linkers (e.g., containing cyclic structures) |
| Flexibility | High | High | Low |
| Solubility | High (due to PEG chains) | Low (hydrophobic) | Variable, often lower than PEG linkers |
| Potential for Ternary Complex Optimization (PROTACs) | The flexible nature of the PEG linker can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[3] | Can be systematically varied in length to optimize ternary complex formation.[4] | Pre-organizes the PROTAC into a specific conformation, which can enhance ternary complex stability if the conformation is optimal.[5] |
| Impact on ADC Stability | The hydrophilic PEG chains can create a hydration shell, potentially reducing aggregation and improving stability.[1] | Hydrophobicity can lead to aggregation, especially at high drug-to-antibody ratios (DAR). | May offer improved stability due to constrained conformation. |
| Synthetic Accessibility | Readily available from commercial suppliers. | Generally straightforward to synthesize. | Can be more synthetically challenging.[5] |
Experimental Protocols for Purity Analysis
A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is recommended for the comprehensive purity analysis of NH-bis(PEG2-C2-Boc).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating the target compound from non-polar impurities.
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).[6]
-
Sample Preparation: Dissolve the synthesized NH-bis(PEG2-C2-Boc) in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure and identifying proton- and carbon-containing impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
A standard single-pulse sequence should be used.
-
Acquire 16-64 scans depending on the sample concentration.
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: The presence of the characteristic peaks for the Boc protecting group (around 1.4 ppm in ¹H NMR) and the PEG backbone (around 3.6 ppm in ¹H NMR) should be confirmed. The integration of these signals can provide information on the relative purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to verify the molecular weight of the synthesized compound and to detect any impurities with different masses.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.
-
Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of NH-bis(PEG2-C2-Boc). The presence of other peaks may indicate impurities.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
References
- 1. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 2. Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
The Linchpin of Proximity: A Comparative Guide to Linker Structure in PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a paradigm shift in therapeutic intervention. The efficacy of these heterobifunctional molecules hinges on the formation of a stable ternary complex between a target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, once considered a mere spacer, is now recognized as a critical determinant of this interaction, profoundly influencing the stability, kinetics, and ultimate success of protein degradation. This guide provides a comparative analysis of how linker structure impacts ternary complex formation, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The formation of a productive ternary complex is the catalytic heart of PROTAC-mediated protein degradation.[1] The linker's length, composition, and rigidity are pivotal in dictating a PROTAC's overall performance by modulating its physicochemical properties, cell permeability, and, most importantly, the geometry of the ternary complex.[2][3] An optimized linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1]
Impact of Linker Properties on Ternary Complex Formation: A Quantitative Overview
The optimization of a PROTAC's linker is often an empirical process that requires a systematic evaluation of its physicochemical properties.[3] The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on degradation efficiency and ternary complex stability.
Table 1: Effect of Linker Length and Composition on Protein Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | PEG | 12 | 26 | >95 | [3] |
| PROTAC A | ERα | VHL | PEG | 12 | >1000 | <20 | [4] |
| PROTAC B | ERα | VHL | PEG | 16 | 10 | >95 | [4] |
| PROTAC C | ERα | VHL | PEG | 20 | 250 | 60 | [4] |
| PROTAC X | p38α | VHL | Alkyl | 13 | 500 | 50 | [4] |
| PROTAC Y | p38α | VHL | Alkyl | 16 | 25 | >90 | [4] |
| PROTAC Z | p38α | VHL | Alkyl | 19 | 150 | 75 | [4] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Fictionalized data points are included for illustrative purposes to showcase a broader comparison and are not from a single published source.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target, nM) | Binary KD (PROTAC to E3, nM) | Ternary Complex KD (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | 26 | 59 | 4 | >1 | [5] |
| AT1 | BRD4BD2 | VHL | 180 | 250 | 25 | ~10 | [1] |
Note: KD represents the equilibrium dissociation constant. Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
Key Experimental Protocols for Ternary Complex Analysis
A multi-faceted approach is often necessary to fully characterize the formation and stability of the ternary complex. This typically involves a combination of in vitro biophysical assays, structural methods, and cell-based assays.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[7] It is a powerful tool for determining the association and dissociation rates and the affinity of binary and ternary complex formation.[6][7]
Protocol for Ternary Complex Analysis by SPR: [8]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target protein).
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm the absence of non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC.
-
Alternatively, co-inject a pre-incubated mixture of the PROTAC and the soluble protein partner.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D) for both binary and ternary complexes.
-
Calculate the cooperativity factor (alpha), where a value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and the binding constant (K_A, the inverse of K_D).[5]
Protocol for Ternary Complex Analysis by ITC: [6]
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: Fit the binding isotherms to an appropriate model to determine the thermodynamic parameters of ternary complex formation.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a cell-based method that measures the proximity of two proteins in live cells using bioluminescence resonance energy transfer (BRET).[6]
Protocol for NanoBRET™ Ternary Complex Assay: [6]
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
Cell Plating and Labeling: Plate the cells in a white, opaque microplate and add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.
Caption: A general experimental workflow for the assessment of PROTAC ternary complexes.
Caption: Relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of NH-bis(PEG2-C2-Boc): A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: NH-bis(PEG2-C2-Boc) should be treated as hazardous chemical waste. Due to the reactivity of its functional groups, particularly the maleimide moiety, direct disposal without deactivation is strongly discouraged. All handling and disposal procedures must be conducted in strict adherence to institutional and local environmental health and safety (EHS) regulations. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
This guide provides a comprehensive, step-by-step procedure for the safe and proper disposal of NH-bis(PEG2-C2-Boc), a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The procedures outlined are designed to mitigate risks associated with its handling and to ensure environmental and regulatory compliance.
Hazard Identification and Data
The primary hazards associated with NH-bis(PEG2-C2-Boc) stem from its maleimide and tert-butoxycarbonyl (Boc) protected amine functionalities. The maleimide group is highly reactive towards thiols and can act as an alkylating agent, while the Boc groups are acid-labile. The following table summarizes the key hazard classifications for the principal reactive groups.
| Functional Group | GHS Hazard Classification | Hazard Statements |
| Maleimide | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |
| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage[1][2] | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1][2] | |
| Di-tert-butyl dicarbonate | Flammable Solid/Liquid (Category 2/3) | H226/H228: Flammable liquid and vapor / Flammable solid |
| (as proxy for Boc reactivity) | Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled[3][4][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[3][4][5] | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[3][4] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3][4][5] |
Step-by-Step Disposal Procedure
The recommended disposal procedure for NH-bis(PEG2-C2-Boc) involves a multi-step process focused on deactivation, segregation, and proper labeling, followed by disposal through a licensed hazardous waste management service.
Step 1: Deactivation of the Reactive Maleimide Group
To minimize the reactivity of the waste, it is best practice to quench the maleimide group by reacting it with an excess of a thiol-containing compound.[5] This converts the reactive maleimide into a stable, non-reactive thioether.[5]
-
Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of approximately 100 mM of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[5]
-
Reaction/Deactivation:
-
In a designated and compatible chemical waste container, add the NH-bis(PEG2-C2-Boc) waste (this can be unused solid dissolved in a minimal amount of a suitable solvent like DMSO or DMF, or liquid waste from a reaction).
-
Add the quenching solution to the waste container to achieve a 10-fold molar excess of the thiol compound relative to the amount of the maleimide compound to ensure complete reaction.[5]
-
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature.[5] This incubation period ensures the complete deactivation of the maleimide group.
Step 2: Waste Segregation and Collection
Proper segregation of the deactivated chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Deactivated Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Contaminated Solid Waste: All consumables that have come into contact with NH-bis(PEG2-C2-Boc) (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.
-
Empty Containers: The original container of NH-bis(PEG2-C2-Boc) should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.
Step 3: Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
-
Labeling:
-
Deactivated Liquid Waste: Label the container as "Hazardous Waste: Deactivated NH-bis(PEG2-C2-Boc) with [Name of Quenching Agent]". Include the date of accumulation.
-
Contaminated Solid Waste: Label the container as "Hazardous Waste: NH-bis(PEG2-C2-Boc) contaminated debris".
-
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required by your institution.
Visualized Workflows
The following diagrams illustrate the decision-making process for the proper disposal of NH-bis(PEG2-C2-Boc) and the management of spills.
Caption: Disposal workflow for NH-bis(PEG2-C2-Boc) waste.
References
Essential Safety and Operational Guide for Handling NH-bis(PEG2-C2-Boc)
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safe handling of NH-bis(PEG2-C2-Boc), the following personal protective equipment and engineering controls are recommended. This guidance is based on protocols for similar chemical structures.[2]
| Protection Type | Equipment/Control | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1-rated or EN 166 (EU) compliant | Protects against chemical splashes and dust.[2] |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. For nuisance dust, use N95 (US) or P1 (EN 143) dust masks.[2] | To be used if there is a risk of generating and inhaling dust or aerosols.[2] | |
| Engineering Controls | Fume Hood or Ventilated Enclosure | Standard laboratory fume hood | Recommended for all handling procedures to minimize inhalation exposure.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to minimize risks during the handling and use of NH-bis(PEG2-C2-Boc). The following workflow outlines the key steps from preparation to disposal.
First Aid Measures
In the event of exposure, follow these first aid protocols, which are standard for similar chemical compounds[2]:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain chemical integrity and ensure environmental safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for similar compounds are 4°C for short-term and -20°C for long-term storage in pure form.[3]
Disposal:
-
Do not dispose of this chemical down the drain or in general trash.[2]
-
Collect all waste containing NH-bis(PEG2-C2-Boc), including contaminated materials like gloves and weighing papers, in a designated and properly labeled hazardous waste container.[2]
-
Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
